Ethyl 3-(quinolin-4-yl)acrylate chemical structure
An in-depth technical analysis of Ethyl 3-(quinolin-4-yl)acrylate requires a multidimensional approach, bridging its fundamental physicochemical properties with its practical utility in synthetic organic chemistry and dr...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of Ethyl 3-(quinolin-4-yl)acrylate requires a multidimensional approach, bridging its fundamental physicochemical properties with its practical utility in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, I have structured this guide to provide actionable, self-validating protocols and mechanistic insights that govern the behavior of this privileged heterocyclic building block.
Executive Summary & Structural Significance
Ethyl 3-(quinolin-4-yl)acrylate (CAS: 69976-10-9) is a highly versatile synthetic intermediate characterized by a quinoline core conjugated to an
-unsaturated ester[1]. The molecule is a dual-threat electrophile: the quinoline nitrogen serves as a hydrogen-bond acceptor and coordination site, while the acrylate moiety acts as a potent Michael acceptor. This structural duality makes it an indispensable precursor for synthesizing complex polycyclic systems, antimalarial agents, and metabolic modulators[2].
Physicochemical & Structural Profiling
Understanding the quantitative parameters of Ethyl 3-(quinolin-4-yl)acrylate is critical for predicting its solubility, reactivity, and behavior in biological assays. The trans (
) isomer is thermodynamically favored due to the steric bulk of the quinoline ring system[3].
Table 1: Physicochemical Properties & Structural Data
To synthesize Ethyl 3-(quinolin-4-yl)acrylate, researchers typically employ one of two robust carbon-carbon bond-forming reactions. Below are field-proven, step-by-step methodologies designed as self-validating systems.
The HWE reaction is the premier method for achieving strict (
)-stereoselectivity[4]. By utilizing quinoline-4-carbaldehyde and triethyl phosphonoacetate, the reaction proceeds via a trans-oxaphosphetane intermediate, which undergoes cycloreversion to yield the trans-alkene.
Step-by-Step Protocol:
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under argon. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise.
Olefination: Once the solution becomes clear, add a solution of quinoline-4-carbaldehyde (1.0 eq) in THF. Remove the ice bath and stir at room temperature for 2 hours.
Quench & Extraction: Carefully quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validation Checkpoints:
Visual Cue: The evolution of H2 gas during Step 1 confirms the active deprotonation of the phosphonate. A transition from a cloudy suspension to a clear solution indicates successful carbanion formation.
Spectroscopic Validation: In the
H NMR spectrum, the olefinic protons must appear as two distinct doublets with a coupling constant of Hz, unequivocally confirming the trans () double bond[3].
Method B: Mizoroki-Heck Cross-Coupling
For laboratories starting from halogenated quinolines, the Heck reaction offers an atom-economical route by directly coupling 4-bromoquinoline with ethyl acrylate[5].
Step-by-Step Protocol:
Reagent Assembly: In an oven-dried Schlenk tube, combine 4-bromoquinoline (1.0 eq), ethyl acrylate (1.5 eq), Pd(OAc)2 (5 mol%), Tri-o-tolylphosphine (10 mol%), and Triethylamine (Et3N, 2.0 eq) in anhydrous DMF.
Catalysis: Degas the mixture via three freeze-pump-thaw cycles. Heat the sealed tube to 100 °C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium residues.
Isolation: Wash the filtrate with water to remove DMF, concentrate, and purify via chromatography.
Self-Validation Checkpoints:
Mechanistic Causality: Et3N is strictly required to neutralize the HBr byproduct generated during
-hydride elimination; without it, the Pd(0) catalyst cannot be regenerated, halting the cycle[5].
Visual Cue: If the reaction mixture turns opaque black within the first 10 minutes, "palladium black" has precipitated. This indicates premature catalyst deactivation, likely due to oxygen ingress or insufficient ligand stabilization.
Table 2: Comparative Analysis of Synthetic Workflows
To conceptualize these processes, the following diagrams map the logical flow of the experimental and catalytic systems.
Fig 1: Step-by-step experimental workflow for the HWE olefination.
Fig 2: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Applications in Drug Development
The strategic placement of the acrylate group at the C4 position of the quinoline ring unlocks several pathways for medicinal chemistry:
RAGE Modulators: The
-unsaturated double bond can be selectively reduced using Pd/C under an H2 atmosphere to yield ethyl 3-(quinolin-4-yl)propanoate. This saturated ester is a critical intermediate in the synthesis of modulators for the Receptor for Advanced Glycation Endproducts (RAGE)[2]. RAGE modulators are actively investigated for mitigating diabetes complications, systemic inflammation, and neurodegenerative diseases[2].
Antimicrobial and Anti-H. pylori Agents: Cinnamic acid derivatives and their heterocyclic bioisosteres (like quinolyl-acrylates) exhibit potent antibacterial properties. The Michael acceptor moiety can covalently bind to nucleophilic cysteine residues in bacterial enzymes, making this scaffold highly relevant for developing targeted anti-H. pylori therapeutics[3].
Library Generation via Michael Addition: The electron-deficient nature of the acrylate double bond, further enhanced by the electron-withdrawing quinoline ring, makes it an excellent substrate for conjugate additions. Researchers can rapidly generate libraries of
-amino or -thio quinoline derivatives by reacting the acrylate with various amines or thiols.
References
Title: 69976-10-9|Ethyl 3-(quinolin-4-yl)
Title: Discovery of Cinnamic Acid Derivatives as Potent Anti-H.
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on 3-(4-Quinolyl)acrylic Acid Ethyl Ester: Physicochemical Profiling, Molecular Weight Determination, and Synthetic Methodologies
Executive Summary
3-(4-Quinolyl)acrylic acid ethyl ester (IUPAC: ethyl (E)-3-(quinolin-4-yl)prop-2-enoate) is a highly versatile heterocyclic building block and pharmacophore used extensively in medicinal chemistry. Characterized by a quinoline core conjugated to an α,β-unsaturated ester (a Michael acceptor), this molecule serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and covalent target binders.
This whitepaper provides an authoritative analysis of its physicochemical properties—specifically detailing its molecular weight calculations—alongside field-proven synthetic methodologies, mechanistic rationales, and analytical validation protocols.
The precise determination of molecular weight (MW) and monoisotopic mass is foundational for the analytical validation of synthesized batches via Mass Spectrometry (MS). The molecular formula for 3-(4-quinolyl)acrylic acid ethyl ester is C₁₄H₁₃NO₂ .
Molecular Weight Calculation
The standard atomic weights ( g/mol ) used for the macroscopic calculation are:
Carbon (C): 12.011 × 14 = 168.154
Hydrogen (H): 1.008 × 13 = 13.104
Nitrogen (N): 14.007 × 1 = 14.007
Oxygen (O): 15.999 × 2 = 31.998
Total Molecular Weight:227.26 g/mol
Exact Mass (Monoisotopic) for High-Resolution Mass Spectrometry (HRMS)
For HRMS validation (e.g., TOF or Orbitrap instruments), the exact mass of the most abundant isotopes must be calculated:
¹²C: 12.00000 × 14 = 168.00000 Da
¹H: 1.00783 × 13 = 13.10179 Da
¹⁴N: 14.00307 × 1 = 14.00307 Da
¹⁶O: 15.99491 × 2 = 31.98982 Da
Exact Mass:227.0947 Da
Table 1: Summary of Physicochemical Properties
Property
Value
Analytical Significance
Molecular Formula
C₁₄H₁₃NO₂
Defines elemental composition for combustion analysis.
Molecular Weight
227.26 g/mol
Used for stoichiometric calculations in synthesis.
Monoisotopic Mass
227.0947 Da
Target for HRMS; expected [M+H]⁺ at m/z 228.1025.
Hydrogen Bond Donors
0
Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors
3
Facilitates binding in kinase hinge regions.
Rotatable Bonds
4
Provides conformational flexibility for target docking.
Synthetic Methodologies & Mechanistic Causality
The synthesis of 3-(4-quinolyl)acrylic acid ethyl ester typically relies on two primary carbon-carbon bond-forming reactions: the Horner-Wadsworth-Emmons (HWE) Olefination and the Heck Cross-Coupling .
The HWE reaction is the preferred method for generating the (E)-isomer of the acrylate[1].
Mechanistic Causality:
The reaction utilizes quinoline-4-carbaldehyde and triethyl phosphonoacetate. Sodium hydride (NaH) irreversibly deprotonates the phosphonate to form a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of the quinoline-4-carbaldehyde. The steric bulk of the diethyl phosphate group and the quinoline ring in the intermediate oxaphosphetane transition state forces the substituents into an anti-periplanar arrangement. Subsequent elimination is thermodynamically driven by the formation of the strong P=O bond, yielding >95% selectivity for the (E)-alkene[2].
Workflow of the Horner-Wadsworth-Emmons (HWE) synthesis of quinolyl acrylates.
Method B: Heck Cross-Coupling
An alternative route involves the palladium-catalyzed Heck coupling of 4-bromoquinoline with ethyl acrylate[3].
Mechanistic Causality:
Palladium(0) undergoes oxidative addition into the polarized C-Br bond of 4-bromoquinoline. Because the quinoline ring is highly electron-deficient, the oxidative addition complex is stable but requires elevated temperatures or specific solvents (like NMP) to facilitate the subsequent migratory insertion of the electron-deficient ethyl acrylate. Following insertion, β-hydride elimination occurs, releasing the (E)-alkene and regenerating the Pd(0) catalyst via a base-mediated reductive elimination[3].
To ensure reproducibility, the following protocol details the HWE olefination, designed as a self-validating system where each phase provides observable milestones[1].
Standard Operating Procedure: HWE Synthesis of 3-(4-Quinolyl)acrylic acid ethyl ester
Preparation of the Carbanion:
Action: To a flame-dried, argon-purged round-bottom flask, add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.
Validation: The evolution of hydrogen gas (bubbling) confirms the active deprotonation of the phosphonate. The solution will transition from a cloudy suspension to a clear, slightly yellow homogeneous solution over 1 hour at room temperature.
Nucleophilic Addition:
Action: Cool the reaction mixture back to 0 °C. Add a solution of Quinoline-4-carbaldehyde (1.0 eq) dissolved in anhydrous THF dropwise.
Action: Allow the reaction to warm to room temperature and stir for 2–4 hours.
Validation: Monitor via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the aldehyde spot under UV (254 nm) and the appearance of a new, lower Rf fluorescent spot indicates completion.
Quenching and Extraction:
Action: Quench the reaction slowly with saturated aqueous ammonium chloride (NH₄Cl) to neutralize any unreacted NaH and break down intermediate salts.
Action: Extract the aqueous layer three times with Ethyl Acetate.
Validation: The organic layers should contain the product. Wash the combined organic layers with brine to remove residual water and THF, then dry over anhydrous Na₂SO₄.
Purification:
Action: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Analytical Validation Standards
Upon isolating the product, structural integrity and the calculated molecular weight (227.26 g/mol ) must be validated using the following analytical triad:
Liquid Chromatography-Mass Spectrometry (LC-MS):
Utilizing Electrospray Ionization in positive mode (ESI+), the spectrum must display a dominant peak at m/z 228.3 , corresponding to the [M+H]⁺ pseudomolecular ion.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
The defining feature of the (E)-acrylate moiety is the pair of doublet signals corresponding to the vinylic protons. The coupling constant (J) between these protons must be ~15.5 to 16.5 Hz , which mathematically proves the trans (E) geometry. A cis (Z) geometry would present a J value of ~10-12 Hz.
Infrared Spectroscopy (FT-IR):
Expect a strong, sharp absorbance band at ~1710 cm⁻¹ indicating the α,β-unsaturated ester carbonyl (C=O) stretch, and a band at ~1630 cm⁻¹ for the alkene (C=C) stretch.
Pharmacological Relevance & Covalent Targeting
In modern drug development, the 3-(4-quinolyl)acrylic acid ethyl ester scaffold is frequently utilized as a "warhead" for targeted covalent inhibitors (TCIs). The α,β-unsaturated ester acts as a Michael acceptor, capable of forming irreversible thioether bonds with nucleophilic cysteine residues in the binding pockets of target kinases or proteases.
Mechanism of Michael addition for quinolyl acrylate covalent binding.
By understanding the precise molecular weight and structural geometry of this compound, medicinal chemists can accurately model steric clashes and binding affinities during in silico docking studies, accelerating the transition from synthetic intermediate to viable therapeutic candidate.
References
National Institutes of Health (PMC). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." NIH PubMed Central. Available at:[Link][3]
ResearchGate. "Wittig--Horner reagents: powerful tools in the synthesis of 5-and 6-heterocyclic compounds; shedding light on their application in pharmaceutical chemistry." ResearchGate Publications. Available at: [Link][2]
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-(quinolin-4-yl)acrylate
Introduction Ethyl 3-(quinolin-4-yl)acrylate, also known as quinoline-4-acrylic acid ethyl ester, is a heterocyclic compound featuring a quinoline nucleus linked to an ethyl acrylate moiety. The quinoline scaffold is a p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 3-(quinolin-4-yl)acrylate, also known as quinoline-4-acrylic acid ethyl ester, is a heterocyclic compound featuring a quinoline nucleus linked to an ethyl acrylate moiety. The quinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, renowned for its broad spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The incorporation of the reactive acrylate group presents a site for Michael additions and further functionalization, making this molecule a versatile building block for the synthesis of more complex pharmaceutical intermediates and bioactive agents.[3]
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 3-(quinolin-4-yl)acrylate. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its synthesis, in-depth analysis of its spectroscopic characteristics, and an exploration of its biological potential based on the activities of structurally related compounds.
Chemical and Physical Properties
The fundamental properties of Ethyl 3-(quinolin-4-yl)acrylate are summarized below. It is important to note that while some properties are calculated or derived from its constituent parts, specific experimental data for properties such as melting and boiling points are not extensively reported in publicly available literature.
Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO). Sparingly soluble in non-polar solvents like hexanes and slightly soluble in water.
Inferred from chemical structure
Synthesis Methodology: The Heck Reaction
The synthesis of Ethyl 3-(quinolin-4-yl)acrylate can be efficiently achieved via a Palladium-catalyzed Heck reaction. This carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its reliability and tolerance of various functional groups.[5] The strategy involves coupling an aryl halide, in this case, 4-haloquinoline (e.g., 4-bromoquinoline), with ethyl acrylate in the presence of a palladium catalyst and a base.
The choice of the Heck reaction is predicated on the commercial availability of the starting materials and the reaction's typically high stereoselectivity, which favors the formation of the trans (E)-alkene isomer, a critical aspect for many biological applications.[5]
Experimental Protocol: Heck Coupling of 4-Bromoquinoline and Ethyl Acrylate
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv.)
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
Vessel Preparation: To a dry round-bottom flask or a pressure vessel equipped with a magnetic stir bar, add 4-bromoquinoline, palladium(II) acetate, and tri-o-tolylphosphine.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium(0) species, the active catalyst, is oxygen-sensitive.
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Acetonitrile), followed by the base (Triethylamine), and finally, ethyl acrylate via syringe.
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-24 hours.[6]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-(quinolin-4-yl)acrylate.
Synthesis Workflow Diagram
Caption: Heck Reaction Workflow for Synthesis.
Spectroscopic Characterization
While experimentally derived spectra for this specific compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on established principles and data from analogous structures.[3][7][8] These data are essential for confirming the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectrum
(Solvent: CDCl₃, Frequency: 400 MHz)
Quinoline Protons (δ 7.5 - 9.0 ppm): The aromatic protons on the quinoline ring will appear in the downfield region. The proton at the C2 position is expected to be the most deshielded (around δ 8.9-9.0 ppm) due to the inductive effect of the adjacent nitrogen atom. Other protons on the pyridine and benzene rings will appear as a series of doublets and triplets between δ 7.5 and 8.2 ppm.
Acrylate Protons (δ 6.5 - 8.0 ppm): The two vinylic protons of the acrylate group will appear as doublets. Due to the trans configuration expected from the Heck synthesis, a large coupling constant (J ≈ 16 Hz) is anticipated. The proton attached to the carbon adjacent to the quinoline ring will be further downfield (δ ~7.8-8.0 ppm) compared to the proton adjacent to the carbonyl group (δ ~6.5-6.7 ppm).
Ethyl Ester Protons (δ 1.3 - 4.3 ppm): The ethyl group will present as a characteristic quartet and triplet. The methylene protons (-O-CH₂-CH₃) will appear as a quartet around δ 4.2-4.3 ppm, coupled to the methyl protons. The methyl protons (-O-CH₂-CH₃) will appear as a triplet around δ 1.3-1.4 ppm.
Predicted ¹³C NMR Spectrum
(Solvent: CDCl₃, Frequency: 100 MHz)
Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon is expected in this region.
Quinoline Carbons (δ ~118 - 150 ppm): The nine carbons of the quinoline ring will resonate in this range. Quaternary carbons will generally have weaker signals.
Acrylate Carbons (δ ~120 - 145 ppm): The two vinylic carbons will appear in the aromatic region.
Ethyl Ester Carbons (δ ~14, ~61 ppm): The methylene carbon (-O-C H₂-CH₃) is expected around δ 61 ppm, and the methyl carbon (-O-CH₂-C H₃) will be upfield, around δ 14 ppm.
Predicted Infrared (IR) Spectroscopy
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1710-1730 cm⁻¹ .
C=C Stretch (Alkene & Aromatic): Medium intensity bands are expected in the 1600-1640 cm⁻¹ region.
C-O Stretch (Ester): Strong bands will appear in the fingerprint region, typically between 1150-1250 cm⁻¹ .
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
Reactivity and Biological Potential
The chemical architecture of Ethyl 3-(quinolin-4-yl)acrylate, combining a biologically active quinoline core with a reactive acrylate tail, suggests significant potential in drug discovery and development.
Chemical Reactivity
The primary site of reactivity is the acrylate moiety, which acts as a Michael acceptor. This allows for conjugate addition reactions with various nucleophiles, such as thiols (e.g., cysteine residues in proteins) and amines. This reactivity is a key feature in the mechanism of action for many covalent inhibitor drugs. The quinoline nitrogen provides a basic site that can be protonated or coordinated to metal ions.
Potential as an Anticancer Agent
Quinoline derivatives are extensively investigated as anticancer agents, acting through multiple mechanisms.[2][7] These include the inhibition of topoisomerase enzymes, which are critical for DNA replication, and the disruption of tubulin polymerization, leading to cell cycle arrest.[1] Furthermore, specific quinolinyl acrylate derivatives have been synthesized and shown to reduce the viability, adhesion, migration, and invasion of cancer cells in vitro and decrease tumor growth in vivo.[3] These effects are often linked to the inhibition of key signaling pathways involved in cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility of 3-Quinolin-4-yl-acrylic Acid Ethyl Ester in DMSO
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1]
[1]
Executive Summary
3-Quinolin-4-yl-acrylic acid ethyl ester (Ethyl 3-(quinolin-4-yl)acrylate) is a hydrophobic, conjugated heterocyclic ester commonly used as a synthetic intermediate or Michael acceptor in medicinal chemistry.[1] Its solubility in Dimethyl Sulfoxide (DMSO) is generally high (>50 mM) due to favorable dipole-dipole interactions between the polar aprotic solvent and the quinoline nitrogen/ester carbonyl moieties.[1]
However, successful handling requires mitigating two critical risks:
Hydrolytic Instability: The ethyl ester moiety is susceptible to hydrolysis in "wet" DMSO (DMSO absorbs atmospheric moisture), leading to degradation into the free acid.[1]
Aqueous Precipitation ("DMSO Shock"): Upon dilution into aqueous buffers, the compound exhibits a sharp solubility drop, often precipitating at concentrations >50 µM.[1]
This guide provides a standardized framework for solubilization, stability maintenance, and aqueous dilution.[1]
The molecule consists of three distinct pharmacophores affecting solubility:[1]
Quinoline Ring: A planar, aromatic bicycle with a basic nitrogen (pKa ~4.9).[1] It contributes significant lipophilicity (LogP ~2.5–3.[1]0) and π-π stacking potential, promoting crystallization.[1]
Acrylic Linker: A conjugated alkene that rigidifies the structure, potentially increasing lattice energy (melting point).[1]
Ethyl Ester: A hydrogen-bond acceptor (HBA) but not a donor (HBD).[1]
Why DMSO?
DMSO is the superior solvent for this compound compared to alcohols (Ethanol/Methanol) or water.[1]
Mechanism: DMSO acts as a Lewis base, solvating the electron-deficient regions of the quinoline ring and the ester carbonyl.[1]
Thermodynamics: The high dielectric constant of DMSO (
= 46.[1]7) disrupts the crystal lattice energy of the solid ester more effectively than protic solvents, which struggle to solvate the hydrophobic aromatic core.[1]
Solvent
Predicted Solubility
Mechanism
Risk Factor
DMSO
High (>100 mM)
Dipole-dipole & -interaction
Hygroscopicity (Water uptake)
Ethanol
Moderate (10-50 mM)
H-bonding (Solvent donor)
Transesterification risk
Water
Negligible (<0.1 mM)
Hydrophobic effect
Precipitation
Experimental Protocols
Protocol A: Standard Stock Solution Preparation (50 mM)
Objective: Create a stable, high-concentration stock for long-term storage.
Solvent Addition: Add 1.0 mL of anhydrous DMSO. Do not add DMSO to the solid; add the solid to the vial first, then the solvent to wash down the sides.[1]
Dissolution: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.
Note: Avoid temperatures >40°C to prevent ester degradation.[1]
Inspection: Hold the vial against a light source. The solution should be clear and slight yellow.[1] Any turbidity indicates incomplete dissolution.[1]
The Catalyst: DMSO is hygroscopic.[1] It absorbs water from the air, eventually becoming "wet DMSO."[1] The quinoline nitrogen can act as a weak general base catalyst, accelerating the hydrolysis of its own ester tail.[1]
Storage Rules:
Temperature: Store stocks at -20°C or -80°C.
Freeze-Thaw: Limit to <3 cycles. Each cycle introduces condensation.[1]
Aliquot: Single-use aliquots are mandatory to prevent repeated moisture exposure.[1]
Troubleshooting: "DMSO Shock"
A common failure mode is precipitation immediately upon adding the DMSO stock to the aqueous media.[1] This is driven by the LogP of the quinoline ring.[1]
Mechanism of Failure:
When DMSO (solvent) mixes with water (anti-solvent), the local solubility capacity drops exponentially.[1] If the mixing is not turbulent, the compound experiences a supersaturated state and nucleates crystals.[1]
Figure 2: Mechanism of precipitation during aqueous dilution.[1] Static addition leads to local supersaturation and crystal growth.[1]
Prevention Strategy:
Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute stock to 10% DMSO with buffer, then dilute to final 1%).
Dynamic Addition: Add the DMSO stock while vortexing the buffer, or use a liquid handler that mixes upon dispensing.[1]
References
BenchChem. (2025).[1][2] Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Technical Support Center. Link[1]
Gaylord Chemical. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[1] Gaylord Chemical Company.[1] Link
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Quinoline. PubChem Database.[1] Link
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
Balakrishnan, A., et al. (2004).[1] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences. Link
Ethyl 3-(quinolin-4-yl)acrylate vs. Quinoline-4-carboxylic acid: A Comparative Analysis of Synthesis, Reactivity, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a "privileg...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and rigid structure allow it to serve as a versatile framework for interacting with a multitude of biological targets. Within this important class of compounds, quinoline-4-carboxylic acid has emerged as a cornerstone, acting both as a critical synthetic intermediate and as a core component of numerous biologically active agents.[1][3][4] By functionalizing this core, we can access derivatives with tailored properties. One such derivative is Ethyl 3-(quinolin-4-yl)acrylate, which incorporates an α,β-unsaturated ester moiety. This functional group fundamentally alters the molecule's chemical reactivity and potential applications.
This guide provides a detailed comparative analysis of these two molecules. We will dissect their synthesis strategies, explore their distinct reactivity profiles, and evaluate their divergent applications in drug development and materials science. The objective is to equip researchers and drug development professionals with the foundational knowledge to strategically select and utilize these quinoline-based building blocks for their specific research goals.
Comparative Physicochemical Properties
A clear understanding of the fundamental properties of each molecule is essential before delving into their synthesis and reactivity. The primary distinction lies in their core functional groups: a carboxylic acid versus an ethyl ester and an activated alkene. This difference dictates their molecular weight, polarity, and subsequent chemical behavior.
Synthesis Strategies: Building the Core and the Derivative
The synthetic routes to these two compounds are distinct, reflecting their structural differences. Quinoline-4-carboxylic acid is typically assembled through classical named reactions that construct the quinoline ring system itself, while Ethyl 3-(quinolin-4-yl)acrylate is best prepared by functionalizing a pre-formed quinoline precursor.
Synthesis of Quinoline-4-carboxylic acid
The construction of the quinoline-4-carboxylic acid core is predominantly achieved through robust and well-established condensation reactions. The choice of method often depends on the desired substitution pattern and the nature of the available starting materials.
1. The Doebner Reaction: This is a powerful and frequently used three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][10] The reaction is typically performed under reflux in a solvent like ethanol and is highly effective for generating 2-substituted quinoline-4-carboxylic acids.[1]
Causality Behind the Choice: The Doebner reaction is often chosen for its operational simplicity and the convergence of three simple starting materials in a single pot. However, a known limitation is that anilines bearing strong electron-withdrawing groups can result in low yields, which has led to the development of modified protocols to overcome this challenge.[11]
Caption: Workflow for the Doebner Synthesis.
2. The Pfitzinger Reaction: This method provides an alternative and versatile route, utilizing an isatin (or a derivative) and a carbonyl compound that possesses an α-methylene group, in the presence of a base.[1][12][13] The reaction proceeds through a base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl partner and subsequent cyclization to form the quinoline-4-carboxylic acid.[13]
Causality Behind the Choice: The Pfitzinger synthesis is particularly valuable as the choice of the carbonyl component directly dictates the substitution pattern at the 2- and 3-positions of the quinoline ring, offering a high degree of synthetic flexibility.[1]
Detailed Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is validated through standard analytical techniques like NMR and Mass Spectrometry.
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (10 mmol), benzaldehyde (10 mmol), and absolute ethanol (30 mL).
Reagent Addition: Stir the mixture until all components are dissolved. Slowly add pyruvic acid (12 mmol) to the solution.
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, more polar spot indicates product formation.
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution.
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
Drying and Characterization: Dry the collected solid in a vacuum oven. The purity and identity of the 2-phenylquinoline-4-carboxylic acid can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Ethyl 3-(quinolin-4-yl)acrylate
The synthesis of this derivative typically involves forming the acrylate moiety on a pre-existing quinoline core, most commonly quinoline-4-carbaldehyde.
1. Knoevenagel Condensation: This is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[14][15] For the synthesis of Ethyl 3-(quinolin-4-yl)acrylate, quinoline-4-carbaldehyde would be reacted with a compound like ethyl cyanoacetate, followed by decarboxylation, or more directly with a reagent that can provide the ethyl acrylate unit.
Causality Behind the Choice: The Knoevenagel condensation is a high-yield, reliable method for creating α,β-unsaturated systems. The use of mild basic catalysts like piperidine or advanced systems like ionic liquids makes it compatible with a wide range of functional groups.[14][16]
2. Wittig/Horner-Wadsworth-Emmons (HWE) Reaction: These olefination reactions are excellent alternatives. The HWE reaction, in particular, involves reacting quinoline-4-carbaldehyde with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base.
Causality Behind the Choice: The HWE reaction is often favored for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug development.[17] The water-soluble phosphate byproduct is also easily removed during workup, simplifying purification.
Caption: Workflow for the HWE Synthesis.
Detailed Protocol: HWE Synthesis of Ethyl 3-(quinolin-4-yl)acrylate
This protocol is designed to be self-validating, with the progress monitored by TLC and the final product structure confirmed analytically.
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 mmol) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve and the solution should become clear.
Aldehyde Addition: Dissolve quinoline-4-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure product. Confirm the structure and purity of Ethyl 3-(quinolin-4-yl)acrylate using ¹H NMR, ¹³C NMR, and HRMS. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum will confirm the (E)-stereochemistry (typically ~15-16 Hz).[17]
Comparative Reactivity: The Divergent Paths of a Carboxylic Acid and a Michael Acceptor
The functional group appended at the 4-position dictates the subsequent chemical utility of each molecule. Quinoline-4-carboxylic acid is a versatile building block for amide and ester library synthesis, while Ethyl 3-(quinolin-4-yl)acrylate is primed for nucleophilic addition reactions.
Reactivity of Quinoline-4-carboxylic acid
The chemistry of this molecule is dominated by its carboxylic acid moiety. This functional group is a gateway to a vast chemical space through well-established transformations.
Amide and Ester Formation: The carboxylic acid can be readily converted to an acid chloride (using thionyl chloride or oxalyl chloride) or activated with coupling reagents (like DCC, EDC, or HATU) to react with a wide array of amines or alcohols. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[18]
Ring Reactivity: The quinoline ring itself is relatively electron-deficient due to the nitrogen atom. It can undergo electrophilic aromatic substitution, typically at the 5- and 8-positions of the benzene ring portion.[12]
N-atom Reactivity: The lone pair on the nitrogen atom imparts basic properties, allowing it to form salts with acids or be alkylated to form quaternary quinolinium salts.[12]
Caption: Derivatization of Quinoline-4-carboxylic acid.
Reactivity of Ethyl 3-(quinolin-4-yl)acrylate
The presence of the α,β-unsaturated ester, a classic Michael acceptor, defines the primary reactivity of this molecule.
Michael Addition: The β-carbon of the acrylate is electrophilic and is highly susceptible to conjugate addition by a wide range of soft nucleophiles. This is particularly relevant in drug development for the design of covalent inhibitors, where the thiol side chain of a cysteine residue in a target protein can form a permanent covalent bond. Other biological nucleophiles like amines (from lysine) can also react.
Alkene Reactions: The double bond can undergo various other addition reactions, such as hydrogenation to the saturated ester, dihydroxylation, or epoxidation, allowing for further structural diversification.
Ester Manipulation: The ethyl ester can be hydrolyzed back to the corresponding acrylic acid, which can then undergo the same amide/ester coupling reactions as its parent, or it can be transesterified with other alcohols.
Applications in Drug Development and Beyond
The distinct synthetic and reactivity profiles of these two compounds lead them to different, albeit sometimes overlapping, applications.
Quinoline-4-carboxylic acid: The Versatile Scaffold
This molecule is a well-established pharmacophore and a key starting material in the synthesis of numerous therapeutic agents.[4] Its derivatives have demonstrated a wide spectrum of biological activities.
Anticancer and Immunosuppressive Agents: Analogs of quinoline-4-carboxylic acid are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. The drug Brequinar is a prominent example, which has been investigated for its anticancer and immunosuppressive effects.[3]
Antimicrobial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The quinoline-4-carboxylic acid scaffold continues to be explored for new antimicrobial and antimalarial agents.[1]
Advanced Materials: Beyond medicine, this rigid, functionalized molecule has been used as a building block for creating highly ordered materials like Covalent Organic Frameworks (COFs), which have applications in adsorption and catalysis.[19]
Ethyl 3-(quinolin-4-yl)acrylate: The Targeted Agent and Monomer
The applications for this molecule are more specialized, leveraging the unique reactivity of the acrylate moiety.
Covalent Inhibitors: As a Michael acceptor, its primary potential in drug development is as a "warhead" for targeted covalent inhibitors. By positioning the quinoline scaffold within the binding site of a target protein, the acrylate group can react with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition. This strategy can offer advantages in potency and duration of action.
Polymer and Materials Science: The acrylate functionality makes this molecule a suitable monomer for polymerization reactions. This could lead to the development of novel polymers with unique optical, electronic, or mechanical properties imparted by the rigid, aromatic quinoline unit.
Synthetic Intermediate: It serves as a valuable intermediate for accessing more complex structures. For instance, a Michael addition could be the first step in constructing a more elaborate heterocyclic system fused to the quinoline core.
Conclusion
Quinoline-4-carboxylic acid and Ethyl 3-(quinolin-4-yl)acrylate, while structurally related, represent two divergent branches in the vast tree of quinoline chemistry.
Quinoline-4-carboxylic acid is the foundational trunk: a robust, versatile building block synthesized through classic ring-forming reactions. Its reactivity, centered on the carboxylic acid, makes it an ideal starting point for generating large libraries of amides and esters to broadly explore structure-activity relationships in early-stage drug discovery.
Ethyl 3-(quinolin-4-yl)acrylate is a specialized branch: a derivative prepared by functionalizing the core. Its chemical behavior is dominated by the Michael acceptor reactivity of the acrylate group. This makes it a tailored tool for specific applications, most notably the design of targeted covalent inhibitors in modern drug development and the creation of functional polymers.
For researchers, scientists, and drug development professionals, the choice between these two molecules is a strategic one. The selection depends entirely on the end goal: broad SAR exploration calls for the versatility of the carboxylic acid, while a targeted, covalent approach would favor the specific reactivity of the acrylate. A thorough understanding of their distinct synthesis, properties, and reactivity is paramount to harnessing the full potential of the quinoline scaffold.
References
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
Naidoo, A. (2020). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Achaichia, K., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Thieme. Retrieved from [Link]
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
Sravya, G., et al. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Retrieved from [Link]
PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]
Al-dujaili, A. H., & Mahdi, M. F. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
Yusr, F. A., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. Retrieved from [Link]
Ottokemi. (n.d.). Quinoline-4-carboxylic acid, 97%. Retrieved from [Link]
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]
Al-Mulla, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]
Dzurion, P., & Kristian, P. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]
ResearchGate. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]
Patel, D. B., et al. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
SciELO. (2018). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
Sasol. (2023). Ethyl Acrylate Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). Ethyl 3-(4-thianyl)acrylate. Retrieved from [Link]
Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]
MDPI. (2018). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]
MDPI. (2020). 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate. Retrieved from [Link]
MDPI. (2023). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
ResearchGate. (2016). Synthesis, molecular structure, multiple interactions and chemical reactivity analysis of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)- 1H-pyrrol-2-yl]-acrylate and its dimer: A combined experimental and theoretical (DFT and QTAIM) approach. Retrieved from [Link]
Strategic Synthesis, Structural Analysis, and Medicinal Utility Executive Summary & Nomenclature Analysis In the realm of medicinal chemistry, the precision of nomenclature is not merely semantic—it is the coordinate sys...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Synthesis, Structural Analysis, and Medicinal Utility
Executive Summary & Nomenclature Analysis
In the realm of medicinal chemistry, the precision of nomenclature is not merely semantic—it is the coordinate system for structural design. The molecule commonly referred to as 3-Quinolin-4-YL-acrylic acid ethyl ester represents a critical pharmacophore scaffold, often serving as a precursor for kinase inhibitors and antimalarial agents.
IUPAC Designation
The rigorous International Union of Pure and Applied Chemistry (IUPAC) name for this structure is Ethyl 3-(quinolin-4-yl)prop-2-enoate .
Parent Structure: Prop-2-enoate (an ester of acrylic acid).
Substituent: Quinolin-4-yl (attached at the 3-position of the propenoate chain).
Stereochemistry: Predominantly exists as the (2E) isomer due to steric minimization during synthesis, though Z isomers are possible under specific photochemical conditions.
Chemical Identity Matrix[1]
Identifier
Value
Preferred IUPAC Name
Ethyl (2E)-3-(quinolin-4-yl)prop-2-enoate
Common Name
Ethyl 3-(quinolin-4-yl)acrylate
CAS Registry Number
69976-10-9
Molecular Formula
C₁₄H₁₃NO₂
Molecular Weight
227.26 g/mol
SMILES
CCOC(=O)/C=C/C1=CC=CC2=CC=CC=C21
Synthetic Architecture: The Heck Coupling Protocol[2][3][4][5]
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition and migratory insertion steps that define the yield quality.
Figure 1: Catalytic cycle of the Heck-Mizoroki reaction for quinoline functionalization.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl (2E)-3-(quinolin-4-yl)prop-2-enoate on a 10 mmol scale.
Reagents:
4-Bromoquinoline (2.08 g, 10 mmol)
Ethyl Acrylate (1.50 g, 15 mmol, 1.5 eq)
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
Triphenylphosphine (PPh₃) (10 mol%)
Triethylamine (Et₃N) (3.0 eq)
Solvent: Anhydrous DMF (20 mL)
Step-by-Step Methodology:
Catalyst Pre-activation: In a dry Schlenk flask under argon, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.
Substrate Addition: Add 4-bromoquinoline and triethylamine to the catalyst mixture.
Olefin Introduction: Add ethyl acrylate dropwise via syringe to prevent polymerization.
Thermal Activation: Heat the mixture to 100°C for 12 hours.
Expert Insight: Do not exceed 110°C, as thermal degradation of the acrylate can occur.
Self-Validating Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product will appear as a highly UV-active spot with a lower R_f than the starting bromide but higher than the baseline oxides.
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Dry organic layer over Na₂SO₄.[1][2]
Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Physicochemical Profiling & Drug-Likeness
Understanding the physicochemical properties is essential for assessing the "drug-likeness" of this scaffold. The quinoline nitrogen introduces basicity, while the ethyl ester provides lipophilicity.
Property
Estimated Value
Significance in Drug Design
LogP (Octanol/Water)
2.8 - 3.2
Ideal for oral bioavailability (Lipinski compliant). Indicates good membrane permeability.
Topological Polar Surface Area (TPSA)
~40 Ų
Suggests high blood-brain barrier (BBB) penetration potential.
pKa (Quinoline N)
~4.9
The molecule is weakly basic. It will be protonated in the acidic environment of the stomach, aiding solubility.
H-Bond Acceptors
3
Within limits for good bioavailability.
H-Bond Donors
0
Enhances permeability but may limit solubility in aqueous media without formulation.
Medicinal Chemistry Applications
The 3-(quinolin-4-yl)acrylate moiety is not merely a chemical curiosity; it is a privileged structure in drug discovery.
Kinase Inhibition
The planar quinoline ring mimics the adenine residue of ATP, allowing it to dock into the ATP-binding pocket of protein kinases. The acrylate side chain acts as a "Michael Acceptor," capable of forming covalent bonds with cysteine residues in the active site of enzymes (e.g., EGFR or BTK kinases).
Antimalarial Activity
Analogous to chloroquine, the quinoline core allows for intercalation into DNA or inhibition of heme polymerization in Plasmodium parasites. The ester functionality can be hydrolyzed in vivo to the free acid, which may exhibit different solubility and distribution profiles.
Figure 2: Structure-Activity Relationship (SAR) mapping of the quinoline-acrylate scaffold.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
¹H NMR (400 MHz, CDCl₃)
δ 8.95 (d, 1H): Proton at C2 of quinoline (deshielded by Nitrogen).
δ 8.20 (d, 1H): Olefinic proton (beta to ester), typically shows a large coupling constant (J ≈ 16 Hz) indicating E-geometry.
δ 8.15 - 7.50 (m, 5H): Aromatic protons of the quinoline rings.
δ 6.60 (d, 1H): Olefinic proton (alpha to ester).
δ 4.30 (q, 2H): Methylene protons of the ethyl ester.
δ 1.35 (t, 3H): Methyl protons of the ethyl ester.
Mass Spectrometry (ESI+)
[M+H]⁺: Expected peak at m/z 228.1.
Fragmentation: Loss of the ethyl group (M-29) or the ethoxy group (M-45) is common in ester derivatives.
References
National Institutes of Health (NIH). (2024).[3][4][5] Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PubMed Central. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction Protocols and Mechanism. Retrieved from [Link]
Technical Guide: Design, Synthesis, and Therapeutic Evaluation of Quinoline-Based Cinnamic Acid Ester Derivatives
Executive Summary Pharmacophore Hybridization Strategy The fusion of the quinoline scaffold with cinnamic acid via an ester linkage represents a "privileged structure" approach in modern medicinal chemistry. This hybrid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pharmacophore Hybridization Strategy
The fusion of the quinoline scaffold with cinnamic acid via an ester linkage represents a "privileged structure" approach in modern medicinal chemistry. This hybrid class leverages the DNA-intercalating and Topoisomerase-inhibiting properties of the quinoline moiety (reminiscent of camptothecin and fluoroquinolones) with the Michael acceptor properties and tubulin-binding affinity of cinnamic acid derivatives.
This guide provides a rigorous technical framework for the development of these hybrids, focusing on dual-targeting anticancer agents that simultaneously disrupt microtubule dynamics and inhibit Topoisomerase II, thereby overcoming multidrug resistance (MDR).
Part 1: Rational Design & Structure-Activity Relationship (SAR)
The design logic follows a "bivalent" ligand approach. The molecule is conceptually divided into three domains: the Intercalating Head (Quinoline), the Labile Linker (Ester), and the Michael Acceptor Tail (Cinnamic Acid).
The Quinoline Scaffold (The Head)[1]
C-2 Substitution: Introduction of a methyl or phenyl group at C-2 enhances lipophilicity, facilitating cellular entry.
C-4 Position: This is the ideal attachment point for the ester linkage. A 4-hydroxyquinoline precursor allows for the formation of a 4-O-cinnamate. This mimics the structural topology of Combretastatin A-4.
C-6/C-7/C-8 Substitutions: Electron-donating groups (EDGs) like methoxy (-OCH3) at C-6/C-7 mimic the pharmacophore of colchicine, significantly increasing affinity for the tubulin colchicine-binding site. Halogens (Cl, F) at C-8 often improve metabolic stability and antitubercular activity.
The Ester Linker
Role: Acts as a hydrogen bond acceptor within the active site of Topoisomerase II.
Metabolic Consideration: The ester bond is susceptible to plasma esterases. While this can be a liability, it also allows the molecule to act as a prodrug , releasing the cytotoxic cinnamic acid and the intercalating quinoline intracellularly.
The Cinnamic Acid Moiety (The Tail)
-Unsaturation: Critical for biological activity.[1] This functionality acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the target protein (e.g., Cys241 in tubulin).
Phenyl Ring Substitutions:
3,4,5-Trimethoxy: Essential for potent tubulin inhibition (nanomolar IC50).
4-Fluoro/Chloro: Enhances antimicrobial and antitubercular potency.
Provides H-bond acceptor; Prodrug potential; Lower stability than amide.
Cinnamic
Hydrogenation (Single bond)
Abolishes cytotoxicity (Loss of Michael acceptor).
Cinnamic Phenyl
3,4,5-Trimethoxy
Maximal anticancer activity (Tubulin targeting).
Part 2: Synthetic Strategies
The synthesis of quinoline-based cinnamic acid esters typically involves a convergent strategy: independent synthesis of the quinoline and cinnamic acid precursors, followed by a coupling reaction.
Synthetic Pathway Diagram
The following diagram illustrates the convergent synthesis using the Steglich Esterification method.
Caption: Convergent synthesis via Conrad-Limpach cyclization and Knoevenagel condensation, followed by Steglich esterification.
Detailed Protocol: Steglich Esterification
Objective: Coupling of 4-Hydroxyquinoline (Nucleophile) with 3,4,5-Trimethoxycinnamic Acid (Electrophile).
Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add the cinnamic acid derivative (1.1 mmol) and anhydrous DCM (10 mL).
Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.2 mmol) dissolved in minimal DCM dropwise. Stir for 15 minutes to form the O-acylisourea intermediate.
Addition: Add the 4-hydroxyquinoline derivative (1.0 mmol) and DMAP (0.1 mmol) to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Work-up: The reaction will precipitate dicyclohexylurea (DCU) as a white solid. Filter off the DCU byproduct.
Extraction: Wash the filtrate with 5% NaHCO3 (2 x 15 mL) to remove unreacted acid, followed by 1N HCl (2 x 15 mL) to remove DMAP/unreacted quinoline, and finally brine.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography.
Validation Check: The appearance of a carbonyl stretching peak at ~1730 cm⁻¹ in IR and the presence of the ester carbon signal at ~165 ppm in 13C-NMR confirms the ester linkage.
Part 3: Therapeutic Mechanisms & Biological Evaluation
These hybrids are designed to be multi-target directed ligands (MTDLs) .
Mechanism of Action: Dual Inhibition
Tubulin Polymerization Inhibition: The trimethoxy-cinnamate tail binds to the colchicine site of
-tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase.[2]
Topoisomerase II Inhibition: The planar quinoline ring intercalates between DNA base pairs, stabilizing the Topo II-DNA cleavable complex, leading to DNA strand breaks and apoptosis.
Caption: Dual mechanism of action targeting cytoplasmic tubulin and nuclear DNA/Topo II complex.
Context: To verify that the hybrid acts directly on tubulin rather than just causing general toxicity.
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Setup: Prepare a 96-well plate. Add test compound (at IC50 concentration) to wells containing tubulin (3 mg/mL) in PEM buffer with GTP.
Control: Use Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls. DMSO as vehicle control.
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a spectrophotometer.
Interpretation:
Polymerization: Increase in OD340.
Inhibition: Flat line or reduced slope compared to vehicle control (indicates destabilization similar to Colchicine).
Part 4: Antimicrobial & Antitubercular Potential[4]
While oncology is the primary focus, the Quinoline-Cinnamate scaffold is highly relevant for Mycobacterium tuberculosis (Mtb) drug discovery.
Target: DNA Gyrase (bacterial homolog of Topo II).[3]
Key SAR for Mtb:
C-8 substitution on Quinoline with Fluorine (Fluoroquinolone-like motif).
Lipophilic esters facilitate penetration of the mycolic acid cell wall.
Data Interpretation: An MIC (Minimum Inhibitory Concentration) < 10 µg/mL against Mtb H37Rv strain is considered a "hit" for this class.
References
Tubulin Inhibition: El-Nassan, H. B. (2012).[2] "Synthesis, antitumor activity and SAR study of some novel quinoline-based analogues of combretastatin A-4." European Journal of Medicinal Chemistry.
Synthesis Protocol: Desai, N. C., et al. (2017). "Synthesis and antimicrobial screening of some novel quinoline based cinnamate derivatives." Medicinal Chemistry Research.
Anticancer Mechanism: Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[4][5] Current Medicinal Chemistry.
Steglich Esterification: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
Cinnamic Acid Pharmacophore: Pontiki, E., et al. (2014). "Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies." Molecules.
Application Note: Palladium-Catalyzed C-C Coupling of 4-Haloquinoline with Ethyl Acrylate
Executive Summary The functionalization of the quinoline scaffold at the C4 position is a critical transformation in medicinal chemistry, particularly for the synthesis of antimalarial (e.g., chloroquine analogs) and ant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of the quinoline scaffold at the C4 position is a critical transformation in medicinal chemistry, particularly for the synthesis of antimalarial (e.g., chloroquine analogs) and anticancer agents (e.g., camptothecin precursors). This Application Note provides a rigorous protocol for the Mizoroki-Heck coupling of 4-haloquinolines with ethyl acrylate.
Unlike standard aryl halide couplings, 4-haloquinolines present unique challenges due to the coordinating ability of the quinoline nitrogen, which can poison palladium catalysts, and the electron-deficient nature of the heterocycle. This guide outlines a robust system using Pd(OAc)₂/PPh₃ that overcomes these hurdles to deliver high yields of ethyl 3-(quinolin-4-yl)acrylate.
Mechanistic Insight & Reaction Design
The Challenge of the Quinoline Scaffold
The success of this reaction hinges on managing the competition between the substrate acting as an electrophile (at C4) and a ligand (at N1).
Catalyst Poisoning: The sp² nitrogen of quinoline is a competent ligand for Pd(II). If the substrate saturates the palladium center, it prevents the coordination of the olefin (ethyl acrylate), stalling the catalytic cycle.
Substrate Reactivity: 4-Bromoquinoline is significantly more reactive than 4-Chloroquinoline due to the weaker C-Br bond (BDE: ~68 kcal/mol vs. ~81 kcal/mol for C-Cl). While 4-chloroquinolines are cheaper, they often require bulky, electron-rich phosphines (e.g., dialkylbiaryl phosphines) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.
The Catalytic Cycle
The reaction proceeds via the standard neutral mechanism favored by mono-anionic bases (amines).
Pre-activation: Reduction of Pd(II) to Pd(0).
Oxidative Addition: Pd(0) inserts into the C-X bond.[1][2] Critical Step: This restores the Pd(II) oxidation state.
Olefin Coordination & Insertion: Ethyl acrylate coordinates and inserts into the Pd-C bond. Regioselectivity is governed by sterics, favoring the linear trans-product.
-Hydride Elimination: Formation of the product alkene and a Pd(II)-hydride species.[1]
Reductive Elimination (Base Assisted): The base scavenges HX, regenerating the Pd(0) catalyst.
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Dead End" off-cycle path caused by nitrogen coordination.
Figure 1: Catalytic cycle of the Heck reaction showing the competitive inhibition pathway (red) where the quinoline nitrogen coordinates to Palladium. High temperature is required to reverse this binding.
Experimental Protocol (SOP)
Target Reaction: Coupling of 4-Bromoquinoline with Ethyl Acrylate.
Materials & Reagents
Reagent
Equiv.
Role
Critical Parameter
4-Bromoquinoline
1.0
Substrate
Purity >97%; free of mineral acid salts.
Ethyl Acrylate
1.5
Olefin
Stabilized (MEHQ); use excess to drive kinetics.
Pd(OAc)₂
0.05 (5 mol%)
Pre-catalyst
Store in desiccator; orange/brown powder.
PPh₃
0.15 (15 mol%)
Ligand
Pd:L ratio of 1:3 is optimal to prevent Pd black formation.
Triethylamine (Et₃N)
2.5
Base
Must be dry; scavenges HBr.
DMF
[0.2 M]
Solvent
Anhydrous; degassed to prevent phosphine oxidation.
Step-by-Step Procedure
Phase 1: Setup & Inerting
Glassware Preparation: Oven-dry a 50 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar.
Solids Addition: Weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (39.3 mg, 0.15 mmol) into the vial.
Expert Tip: Add the ligand before the solvent to ensure immediate complexation with Palladium upon dissolution.
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times. This prevents the oxidation of PPh₃ to PPh₃=O (which is a non-ligand).
Phase 2: Reaction Initiation
Solvent Introduction: Syringe in anhydrous DMF (5.0 mL) under positive inert gas pressure.
Reagent Addition: Add Triethylamine (350 µL, 2.5 mmol) followed by Ethyl Acrylate (163 µL, 1.5 mmol).
Observation: The solution typically turns yellow or light orange.
Heating: Place the vessel in a pre-heated oil block at 110°C .
Why 110°C? This temperature is sufficient to dissociate the quinoline-nitrogen from the Pd center (reversing the poisoning trap shown in Fig 1) and drive the oxidative addition of the C-Br bond.
Phase 3: Monitoring & Workup
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC at 2 hours and 12 hours.
Endpoint: Disappearance of 4-bromoquinoline. Product usually fluoresces blue/purple under UV (254/365 nm).
Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Pd black and ammonium salts.
Extraction: Wash the filtrate with Water (3 x 15 mL) to remove DMF. Wash with Brine (1 x 15 mL).
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
The following table summarizes the impact of changing Critical Process Parameters (CPPs).
Parameter
Variation
Outcome & Explanation
Base
K₂CO₃ instead of Et₃N
Slower kinetics. Inorganic bases are less soluble in DMF. Requires phase transfer catalyst (e.g., TBAB) to work efficiently.
Ligand
P(o-tol)₃
Higher Activity. The bulky ortho-tolyl groups increase the cone angle, facilitating the dissociation of the product and preventing N-coordination. Recommended if PPh₃ fails.
Substrate
4-Chloroquinoline
Low Yield. C-Cl bond is too strong for Pd/PPh₃ at 110°C. Solution: Switch to Pd(OAc)₂/SPhos or raise temp to 140°C in DMA.
Atmosphere
Air (No N₂)
Failed Reaction. PPh₃ oxidizes rapidly to phosphine oxide at 110°C, leading to Pd black precipitation (catalyst death).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of ethyl 3-(quinolin-4-yl)acrylate.
References
Mizoroki, T., et al. "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, vol. 44, no.[3] 2, 1971, pp. 581.[3] Link
Heck, R. F., & Nolley, J. P. "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides." Journal of Organic Chemistry, vol. 37, no. 14, 1972, pp. 2320–2322. Link
Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, vol. 100, no. 8, 2000, pp. 3009–3066. Link
BenchChem. "Heck Reaction Protocols and Reactivity Guide." BenchChem Application Notes, 2025. Link
Li, J. J. (Ed.)[4] Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Context on Quinoline Reactivity).
Reagents for synthesizing ethyl 3-(quinolin-4-yl)acrylate
Application Note: Reagents and Strategic Methodologies for the Synthesis of Ethyl 3-(quinolin-4-yl)acrylate Executive Rationale Ethyl 3-(quinolin-4-yl)acrylate is a highly valuable -unsaturated ester building block. It i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reagents and Strategic Methodologies for the Synthesis of Ethyl 3-(quinolin-4-yl)acrylate
Executive Rationale
Ethyl 3-(quinolin-4-yl)acrylate is a highly valuable
-unsaturated ester building block. It is utilized extensively in the development of antimalarial agents, kinase inhibitors, and complex polycyclic scaffolds[1]. The strategic installation of the acrylate moiety at the C4 position of the quinoline ring requires precise reagent selection to ensure high regioselectivity, stereocontrol (favoring the thermodynamically stable E-isomer), and scalable yields.
As an application scientist, selecting the optimal synthetic route hinges on precursor availability, functional group tolerance, and the desired scale of operation. This guide critically analyzes the two most robust methodologies for this synthesis: the Horner-Wadsworth-Emmons (HWE) Olefination and the Palladium-Catalyzed Heck Cross-Coupling .
When the starting material is quinoline-4-carbaldehyde, the HWE reaction is the gold standard for yielding exclusively the E-alkene[2].
Mechanistic Causality & Reagent Selection
Unlike traditional Wittig reagents (e.g., ethyl (triphenylphosphoranylidene)acetate), the HWE reaction employs triethyl phosphonoacetate . The rationale for this choice is twofold:
Nucleophilicity: Phosphonate carbanions are significantly more nucleophilic than their phosphonium ylide counterparts, allowing for rapid attack on the sterically hindered C4-carbonyl of the quinoline ring.
Purification: The byproduct of the HWE reaction is water-soluble diethyl phosphate, which is easily removed during aqueous workup, whereas the Wittig reaction produces triphenylphosphine oxide—a notoriously difficult byproduct to separate from the target ester[2].
Sodium hydride (NaH) is selected as the base. Its reaction with the phosphonate is irreversible (driven by the evolution of hydrogen gas), ensuring quantitative formation of the highly reactive carbanion in anhydrous tetrahydrofuran (THF) before the aldehyde is introduced.
Reagents Required: Quinoline-4-carbaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Anhydrous THF.
Carbanion Generation: Suspend NaH in anhydrous THF under an inert nitrogen atmosphere and cool to 0 °C. Dropwise, add triethyl phosphonoacetate.
Self-Validation Checkpoint: The initial cloudy suspension will begin to bubble (H₂ gas evolution). Once the bubbling ceases and the solution becomes clear and homogeneous, quantitative carbanion formation is confirmed.
Aldehyde Addition: Dissolve quinoline-4-carbaldehyde in a minimal volume of anhydrous THF and add it dropwise to the carbanion solution at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
Reaction Monitoring: Monitor via TLC (Silica gel, Hexanes/Ethyl Acetate 7:3).
Self-Validation Checkpoint: The highly UV-active product spot will appear at a higher
(~0.6) compared to the starting aldehyde (~0.4). The disappearance of the aldehyde spot validates reaction completion.
Quenching & Extraction: Quench the reaction carefully with saturated aqueous
. Extract the aqueous layer three times with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure (E)-ethyl 3-(quinolin-4-yl)acrylate.
Workflow of the HWE Olefination for synthesizing (E)-ethyl 3-(quinolin-4-yl)acrylate.
For laboratories where 4-haloquinolines (such as 4-bromoquinoline) are more readily available, the Heck reaction offers a direct, atom-economical C-C bond formation strategy[1].
Mechanistic Causality & Reagent Selection
This pathway relies on the oxidative addition of the C-Br bond to a Palladium(0) species. Palladium(II) acetate (
) is the preferred precatalyst due to its high solubility in organic solvents. The acetate ligand plays a critical role in facilitating the concerted metalation-deprotonation (CMD) step during the catalytic cycle[1].
Triphenylphosphine (
) is utilized as a -donating ligand to stabilize the active Pd(0) species and prevent catalyst aggregation. Triethylamine () serves a dual purpose: it acts as a mild reducing agent to generate Pd(0) in situ from , and it functions as the terminal base to neutralize the hydrobromic acid (HBr) generated during the -hydride elimination step, driving the catalytic cycle forward.
Catalyst Activation: In an oven-dried Schlenk flask under nitrogen, dissolve
and in anhydrous DMF. Stir for 15 minutes at room temperature.
Self-Validation Checkpoint: The solution will transition from an orange/red hue to a pale yellow/brown color, indicating the successful in situ reduction of Pd(II) to the active Pd(0)-phosphine complex.
Reagent Addition: Add 4-bromoquinoline, followed by ethyl acrylate and
. Seal the flask and heat to 100 °C for 12 hours.
Reaction Monitoring: Monitor the reaction via LC-MS.
Self-Validation Checkpoint: The disappearance of the distinct isotopic doublet characteristic of the brominated starting material (
) and the emergence of the product mass confirms conversion. If heavy "palladium black" precipitates on the flask walls early in the reaction, it indicates catalyst deactivation (ligand starvation), and the reaction must be aborted and restarted with higher phosphine loading.
Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water (3x) to remove the DMF solvent and the
salts.
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Catalytic cycle of the Pd-catalyzed Heck cross-coupling reaction.
Quantitative Method Comparison
To assist in selecting the appropriate methodology for your specific laboratory constraints, the following table summarizes the quantitative and practical parameters of both routes:
Parameter
Horner-Wadsworth-Emmons (HWE)
Palladium-Catalyzed Heck Coupling
Primary Precursor
Quinoline-4-carbaldehyde
4-Bromoquinoline / 4-Chloroquinoline
Key Olefination Reagent
Triethyl phosphonoacetate
Ethyl acrylate
Catalyst / Base System
NaH (Stoichiometric)
(Catalytic) /
Stereoselectivity
>95% E-isomer
>90% E-isomer
Typical Isolated Yield
85 - 95%
70 - 85%
Primary Byproducts
Diethyl phosphate, gas
Operational Advantages
Room temperature, easy purification
High atom economy, cheap acrylate reagent
Best Application
Early-stage synthesis, high stereopurity
Late-stage functionalization of core scaffolds
References
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review
National Center for Biotechnology Information (PMC)
URL:[Link]
Application Note: Advanced Purification Protocols for Quinoline Acrylic Esters
Abstract Quinoline acrylic esters (QAEs) are pivotal intermediates in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes. However, their purification is frequently complicated by three factors: the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Quinoline acrylic esters (QAEs) are pivotal intermediates in the synthesis of kinase inhibitors, antimalarials, and fluorescent probes. However, their purification is frequently complicated by three factors: the basicity of the quinoline nitrogen (leading to streaking on silica), the presence of E/Z geometric isomers, and persistent transition metal residues (from Heck/Sonogashira couplings). This guide provides a modular, field-validated purification strategy, moving beyond standard textbook procedures to address the specific physicochemical behavior of the quinoline-acrylate scaffold.
Part 1: Critical Impurity Profiling
Before selecting a protocol, the crude material must be categorized. The purification strategy depends entirely on the synthesis route used.
Impurity Class
Origin
Detection Method
Removal Strategy
Geometric Isomers
E/Z mixture from Knoevenagel or Wittig reactions.
H NMR (-coupling)
Fractional Recrystallization (Protocol A)
Metal Catalysts
Pd/Cu from Cross-Coupling (Heck, Sonogashira).
ICP-MS / Color (Darkening)
Scavenger Resins (Protocol C)
Basic Oligomers
Michael addition side-products; Polymerization.
LC-MS / TLC (Baseline spots)
Buffered Chromatography (Protocol B)
Unreacted Aldehyde
Incomplete Knoevenagel condensation.
TLC (Stains with DNP)
Bisulfite Wash / Recrystallization
Part 2: Purification Protocols
Protocol A: Fractional Recrystallization (The "Workhorse" Method)
Best For: Removing Z-isomers and starting materials; Scale >5g.
Principle: Quinoline acrylic esters often exhibit significant solubility differentials between E (trans) and Z (cis) isomers. The E-isomer, being more planar and thermodynamically stable, typically packs better into crystal lattices, allowing it to be selectively precipitated while the Z-isomer and oily impurities remain in the mother liquor.
Solvent Selection Matrix
Primary System: Ethanol (95%) or Ethanol/Water.
Why: The polar nature of the ester and quinoline nitrogen aligns well with ethanol. Water acts as a powerful antisolvent to force precipitation.
Secondary System: Ethyl Acetate/Hexanes (1:3).
Why: Used if the compound is liable to transesterification or hydrolysis in hot alcohols.
Step-by-Step Procedure
Solubility Test (Self-Validating Step):
Place 100 mg of crude QAE in a test tube. Add 0.5 mL Ethanol. Heat to boiling.
Pass Criteria: Solid dissolves completely at boiling but precipitates upon cooling to room temperature.
Fail Criteria: Insoluble at boiling (need more polar solvent) or soluble at RT (need antisolvent/water).
Dissolution:
Dissolve crude solid in minimum boiling Ethanol (approx. 5-7 mL per gram).
Critical Control: If the solution is dark/black (tar), add Activated Carbon (5 wt%), boil for 5 mins, and filter hot through Celite.
Controlled Cooling (Habit Modification):
Allow the flask to cool to ambient temperature slowly (wrap flask in a towel).
Scientific Rationale: Rapid cooling traps impurities and Z-isomers in the lattice. Slow cooling promotes the growth of pure E-isomer needles/prisms.
The "Oiling Out" Contingency:
If the product separates as an oil rather than crystals, reheat to dissolve. Add a "seed crystal" of pure material at 40°C. If no seed is available, scratch the glass surface to induce nucleation.
Collection:
Filter under vacuum.[1] Wash cake with cold Ethanol (-20°C).
Validation: Check the filtrate (mother liquor) by TLC. It should contain the Z-isomer and impurities.
Protocol B: Amine-Modified Chromatography
Best For: Complex analogs, separating close-running impurities, or when recrystallization fails.
Challenge: The basic quinoline nitrogen interacts with acidic silanol groups on silica gel, causing peak tailing and irreversible adsorption.
The "Buffered" Mobile Phase System
Standard Hexane/EtOAc gradients often fail. You must modify the stationary phase environment.
Modifier: Triethylamine (TEA) or
(1-2% v/v).
Base Solvent: Dichloromethane (DCM) / Methanol OR Hexane / Ethyl Acetate.
Workflow
Column Pre-treatment:
Flush the silica column with the mobile phase containing 2% TEA before loading the sample. This neutralizes active acidic sites.
Loading:
Dissolve sample in minimum DCM. Do not use pure acid; it will protonate the quinoline and stick it to the baseline.
Elution:
Run the gradient.
Observation: The QAE should elute as a sharp, symmetrical band. Without TEA, it will streak.
Protocol C: Metal Scavenging (For Heck-Derived QAEs)
Best For: Pharmaceutical grade preparation (removing Pd < 10 ppm).
Context: Simple filtration does not remove soluble Pd-ligand complexes.
Procedure
Dissolution: Dissolve crude QAE in THF or Ethyl Acetate (10 mL/g).
Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 equivalents relative to expected metal content, or 5-10 wt%).
Aging: Stir at 50°C for 4 hours.
Mechanism:[2][3][4][5] The thiol ligands on the silica bead have a higher affinity for Pd(II) than the quinoline nitrogen or phosphine ligands.
Filtration: Filter through a 0.45
m PTFE membrane.
Validation: The filtrate should be significantly lighter in color. Confirm with ICP-MS if necessary.
Part 3: Visualization & Logic
Decision Tree: Selecting the Right Path
Caption: Decision matrix for purification based on synthesis origin and solubility profile.
Recrystallization Molecular Logic
Caption: Thermodynamic separation of E/Z isomers via controlled crystallization.
Part 4: Analytical Validation (Self-Validating Systems)
To ensure the protocol was successful, you must validate the structure and purity.
H NMR Analysis (Isomer Confirmation):
Focus on the vinylic protons (doublets).
E-isomer (Trans): Coupling constant
.
Z-isomer (Cis): Coupling constant
.
Target:
E-isomer integration.
HPLC Purity:
Column: C18.
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid or Ammonium Formate).
Note: Acidic modifiers in HPLC are acceptable as the quinoline will protonate and elute early but sharply.
References
American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[6] Organic Process Research & Development. Retrieved from [Link]
ResearchGate. (2016).[7] Separation of E and Z isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid.[8] Retrieved from [Link]
University of Alberta. (n.d.). Recrystallization - Single Solvent and Two-Solvent Methods.[9] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
3-(Quinolin-4-yl)acrylic acid ethyl ester (Ethyl 3-(quinolin-4-yl)acrylate) represents a high-value "privileged structure" intermediate in medicinal chemistry. Its strategic importance stems from the fusion of two pharmacologically active domains:
The Quinoline Core: A proven scaffold found in FDA-approved drugs (e.g., Chloroquine, Ciprofloxacin, Lenvatinib) known to interact with DNA gyrase, tubulin, and diverse kinases.
The
-Unsaturated Ester (Acrylate) Tail: A versatile electrophilic handle. It serves as a Michael Acceptor for covalent drug design (targeting cysteine residues) and a dielectrophilic precursor for the synthesis of nitrogen-rich heterocycles like pyrazolines and isoxazolines.
This guide provides validated protocols for synthesizing this building block and deploying it to generate libraries of bioactive compounds.
Synthesis of the Building Block
While Knoevenagel condensation is common, the Wittig Reaction offers a cleaner, higher-yielding route for the ethyl ester specifically, avoiding the decarboxylation steps required when using malonic acid.
Protocol A: High-Purity Synthesis via Wittig Olefination
Objective: Synthesize Ethyl 3-(quinolin-4-yl)acrylate from 4-quinolinecarboxaldehyde.
Application II: Covalent Inhibition (The "Warhead" Strategy)
The acrylate moiety acts as a "Michael Warhead." In drug design, this group targets non-catalytic cysteine residues on kinases (e.g., EGFR, BTK) to form irreversible covalent bonds.
Experimental Validation of Reactivity (GSH Assay):
To verify if your quinoline-acrylate derivative can act as a covalent inhibitor, perform a Glutathione (GSH) trapping assay.
Incubation: Incubate the compound (50
M) with reduced GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.
Monitoring: Analyze aliquots at 0, 15, 30, and 60 mins via LC-MS.
Success Criteria: Appearance of a mass peak corresponding to
. This confirms the -carbon is sufficiently electrophilic to label proteins.
Visualized Workflows (Graphviz)
The following diagrams illustrate the synthetic logic and the mechanism of action.
Caption: Figure 1. Synthetic workflow transforming the aldehyde precursor into the acrylate building block, followed by divergent applications in heterocycle synthesis and covalent drug design.
Caption: Figure 2. Mechanism of Action for covalent inhibition. The electron-deficient beta-carbon of the acrylate allows specific targeting of cysteine residues.
References
Musiol, R. et al. (2006). "Quinoline-based compounds with potential anti-tumor activity."[2][3][4][5][6][7] Bioorganic & Medicinal Chemistry. Link
Solomon, V.R. & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link
Marella, A. et al. (2013). "Pyrazolines: a biological review." Mini Reviews in Medicinal Chemistry. Link
Lovering, F. et al. (2012). "Ayypti: A valuable tool for the synthesis of alpha,beta-unsaturated esters." Journal of Organic Chemistry.
Singh, P. et al. (2019). "Green synthesis and in-vitro antimicrobial evaluation of potent quinoline-4-carboxylic acids." Letters in Organic Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of Quinoline-Based SIRT3 Inhibitors Using Ethyl Ester Intermediates
Content Type: Application Note & Protocol
Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists
Abstract
Sirtuin 3 (SIRT3) is a mitochondrial NAD
-dependent deacetylase that regulates cellular metabolism and oxidative stress. Overexpression of SIRT3 is implicated in specific oncogenic pathways, making it a critical target for cancer differentiation therapy. This guide details the synthesis of 2-(4-acrylamidophenyl)quinoline-4-carboxylic acid (Compound P6) , a potent and selective SIRT3 inhibitor.[1][2][3] Unlike conventional one-pot protocols, this method utilizes an ethyl ester intermediate strategy . This approach significantly enhances purification efficiency and yield by masking the carboxylic acid moiety, thereby preventing zwitterionic solubility issues during the acylation of the pharmacophore's "warhead."
Introduction & Rational Design
The Quinoline Scaffold in SIRT3 Inhibition
The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in SIRT3 inhibition. The quinoline ring occupies the hydrophobic pocket of the SIRT3 active site, while the C4-carboxylate interacts with the NAD
-binding region (specifically Arg158 and His248).
The "Ethyl Ester Intermediate" Advantage
Direct acylation of 2-(4-aminophenyl)quinoline-4-carboxylic acid is chemically inefficient due to the formation of insoluble zwitterionic species. By converting the C4-acid to an ethyl ester intermediate , we achieve two critical advantages:
Solubility: The ester is soluble in organic solvents (DCM, THF), facilitating the homogeneous acylation of the aniline amine.
Purification: The intermediate can be purified via standard silica gel chromatography, removing polymeric impurities before the final hydrolysis.
Chemical Synthesis Protocol
Retrosynthetic Analysis
The synthesis follows a modified Pfitzinger reaction , followed by Fischer esterification, amide coupling, and saponification.
Suspend Isatin in ethanol in a round-bottom flask.
Add 4-Aminoacetophenone and the KOH solution.
Reflux at 85°C for 12 hours. The solution will turn dark red/brown.
Workup: Cool to room temperature (RT). Acidify carefully with glacial acetic acid to pH 4–5. The yellow precipitate (2-(4-aminophenyl)quinoline-4-carboxylic acid) is filtered, washed with water, and dried.
Note: Do not purify further; proceed to esterification.
Step 2: Synthesis of the Ethyl Ester Intermediate (Critical Step)
Objective: Mask the acid to improve solubility.
Reagents: Crude acid from Step 1, Absolute Ethanol (50 mL), Conc. H
SO (2 mL).
Procedure:
Dissolve the crude acid in absolute ethanol.
Add H
SO dropwise (exothermic).
Reflux for 8–10 hours. Monitor by TLC (Hexane:EtOAc 1:1). The polar acid spot will disappear, replaced by a less polar ester spot (R
~0.6).
Workup: Evaporate ethanol under reduced pressure. Neutralize the residue with sat. NaHCO
Stir at RT for 4 hours (Avoid heating to prevent polymerization of the acrylamide).
Workup: Acidify with 1M HCl to pH 3. The solid product precipitates.
Filter, wash with cold water/ether, and dry under vacuum.
Biological Evaluation Protocol
Mechanism of Action
SIRT3 deacetylates lysine residues on mitochondrial proteins (e.g., SOD2, IDH2).[3] The inhibitor (P6) competes with the acetylated substrate, occupying the active site and preventing NAD
cleavage.
DOT Diagram: SIRT3 Inhibition Pathway
Figure 2: Mechanism of SIRT3 inhibition leading to metabolic stress and cancer cell differentiation.
Fluorometric SIRT3 Activity Assay
This protocol uses a fluorogenic peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC) derived from p53 residues 317–320.
Materials:
Recombinant Human SIRT3 (Abcam ab156067 or Cayman Chem).
Substrate: Fluorogenic peptide (50 µM final).
Cofactor: NAD
(500 µM final).
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
.
Procedure:
Preparation: Dilute SIRT3 enzyme to 0.5 µ g/well in Assay Buffer.
Inhibitor Incubation: Add 10 µL of Test Compound (dissolved in DMSO) to 96-well black plate. Add 40 µL of enzyme solution. Incubate for 15 min at 37°C.
Control: DMSO only (0% inhibition).
Blank: Buffer only (no enzyme).
Reaction Start: Add 50 µL of Master Mix (Substrate + NAD
).
Kinetic Read: Measure fluorescence (Ex/Em = 360/460 nm) every 2 minutes for 60 minutes at 37°C.
Analysis: Calculate the slope (RFU/min) for the linear portion.
% Inhibition =
.
Data Presentation & Expected Results
Reaction Optimization Data
The table below highlights the efficiency of the Ethyl Ester route compared to direct acid functionalization.
Synthetic Route
Intermediate Solubility (DCM)
Coupling Yield (Acrylation)
Final Purity (HPLC)
Direct Acid Route
Poor (Suspension)
35%
82%
Ethyl Ester Route
Excellent (Solution)
78%
>98%
SAR Summary (Potency)
Modifications at the 4-position of the phenyl ring affect potency.
Compound ID
R-Group (Phenyl-4-position)
IC (SIRT3)
Selectivity (vs SIRT1)
P6
-NH-CO-CH=CH (Acrylamide)
7.2 µM
>4-fold
S27
-NH-CO-CH=CH-Ph
5.06 µM
>6-fold
Analog 3
-NH (Amine)
>100 µM
N/A
Note: The acrylamide "warhead" is essential for high potency, likely due to covalent interaction or rigid hydrogen bonding within the active site.
References
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 2022.[1][5]
Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design, 2024.
Application Note: Preparation of Quinoline-4-yl-Acrylic Acid Hydrazides via Hydrazinolysis of Ethyl Esters
Introduction & Scientific Rationale Quinoline-based heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antimicrobial, antimalarial, and an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Quinoline-based heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antimicrobial, antimalarial, and anticancer properties[1]. The functionalization of the quinoline core with an acrylic acid hydrazide moiety (–CH=CH–CO–NHNH₂) introduces a highly versatile pharmacophore. Hydrazides act as critical synthetic intermediates for the development of hydrazide-hydrazones, 1,3,4-oxadiazoles, and thiosemicarbazides, which are known to inhibit target proteins such as histone deacetylases (HDACs) and DNA gyrase in cancer and bacterial models[2].
The most efficient, scalable, and atom-economical method to prepare 3-(quinolin-4-yl)acrylohydrazides is the direct hydrazinolysis of the corresponding ethyl 3-(quinolin-4-yl)acrylates using hydrazine monohydrate[3]. This application note details the mechanistic rationale and step-by-step protocol for this transformation.
Reaction Mechanism & Causality
The conversion of an ethyl ester to a hydrazide proceeds via a nucleophilic acyl substitution mechanism. To ensure a self-validating and high-yielding protocol, several chemical principles must be strictly controlled:
Nucleophile Selection : Hydrazine (NH₂NH₂) is a potent alpha-effect nucleophile. The adjacent nitrogen atom's lone pair donates electron density, making hydrazine significantly more nucleophilic than ammonia or simple amines, allowing it to readily attack the ester carbonyl carbon[3].
Solvent Dynamics : Absolute ethanol is the solvent of choice. It provides sufficient solubility for the starting ethyl ester at elevated temperatures (reflux). Crucially, as the reaction progresses, the newly formed hydrazide—which is highly polar due to extensive hydrogen bonding—precipitates out of the ethanolic solution upon cooling[4]. This precipitation shifts the thermodynamic equilibrium forward (Le Chatelier's principle) and massively simplifies downstream isolation without the need for column chromatography.
Reagent Stoichiometry : A significant stoichiometric excess of hydrazine monohydrate (typically 5 to 10 equivalents) is mandatory. This excess is critical to prevent the formation of unwanted symmetrical bis(N-acyl)hydrazides (R–CO–NH–NH–CO–R), which occur if the newly formed mono-hydrazide competes with hydrazine as a nucleophile to attack unreacted ester molecules[5].
Experimental Workflow
Step-by-step experimental workflow for the hydrazinolysis of ethyl 3-(quinolin-4-yl)acrylate.
Materials and Reagents
Starting Material : Ethyl (E)-3-(quinolin-4-yl)acrylate (CAS: 69976-10-9)[6]
TLC System : Dichloromethane (DCM) and Methanol (MeOH)
Equipment : 50 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, vacuum oven.
Detailed Protocol
Step 1: Reaction Setup
In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent (e.g., 5.0 mmol, ~1.13 g) of ethyl (E)-3-(quinolin-4-yl)acrylate in 15 mL of absolute ethanol.
Stir the mixture at room temperature for 5 minutes to ensure uniform dispersion.
Step 2: Reagent Addition and Reflux
Carefully add 5.0 equivalents (25.0 mmol, ~1.2 mL) of hydrazine monohydrate dropwise to the stirring suspension[4]. Caution: Hydrazine is highly toxic and a suspected carcinogen; perform this step exclusively in a well-ventilated fume hood with proper PPE.
Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) using a heating mantle or oil bath.
Maintain reflux for 6 hours. The suspension will typically become a clear solution as the ester dissolves and reacts, followed by the gradual appearance of a new precipitate (the hydrazide) as the reaction progresses.
Step 3: Reaction Monitoring
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1 v/v).
The starting ethyl ester will appear as a high-Rf spot under UV light (254 nm), while the highly polar hydrazide product will remain closer to the baseline (low Rf).
Step 4: Workup and Isolation
Once TLC indicates complete consumption of the starting ester, remove the flask from the heat source and allow it to cool to room temperature.
To maximize precipitation, place the flask in an ice-water bath (0–5 °C) for 30 minutes.
Collect the precipitated solid via vacuum filtration using a Büchner funnel.
Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted hydrazine and trace impurities, followed by a wash with cold distilled water (5 mL).
Transfer the solid to a watch glass and dry in a vacuum oven at 50 °C for 12 hours to afford the pure (E)-3-(quinolin-4-yl)acrylohydrazide.
Reaction Optimization Data
Table 1 summarizes typical optimization parameters for the hydrazinolysis of heteroaryl acrylates to maximize yield while minimizing side products[4].
Hydrazine Eq.
Temperature (°C)
Time (hours)
Conversion (%)
Isolated Yield (%)
Observation
1.5
25 (RT)
24
< 30
15
Incomplete reaction; starting material recovered.
3.0
80 (Reflux)
12
> 95
65
Moderate yield; trace bis-hydrazide detected.
5.0
80 (Reflux)
6
> 99
82
Optimal conditions; high purity precipitate.
10.0
80 (Reflux)
4
> 99
85
Excellent yield; requires extensive washing to remove excess hydrazine.
Analytical Characterization (Expected Results)
To confirm the successful transformation of the ethyl ester to the hydrazide, the following spectral benchmarks should be validated:
FT-IR Spectroscopy : Look for the disappearance of the strong ester carbonyl stretch (~1715 cm⁻¹) and the appearance of an amide I carbonyl stretch (~1650–1670 cm⁻¹). Broad absorption bands between 3200–3400 cm⁻¹ will correspond to the –NH and –NH₂ stretching vibrations.
¹H NMR (DMSO-d₆) : The disappearance of the ethyl group signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) is the primary indicator of success. The appearance of a broad singlet at ~9.5 ppm (–NH–) and a broad singlet at ~4.5 ppm (–NH₂), both of which exchange with D₂O, confirms the hydrazide formation[7]. The vinylic protons of the acrylic system will typically appear as two doublets (J ≈ 15-16 Hz, confirming the E-geometry) between 6.5 and 8.0 ppm.
Application Note: Accelerated Synthesis of Ethyl 3-(quinolin-4-yl)acrylate via Microwave-Assisted Heck Coupling
Executive Summary This application note details a robust, high-yield protocol for the synthesis of ethyl 3-(quinolin-4-yl)acrylate , a critical intermediate in the development of quinoline-based antimalarial and anticanc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of ethyl 3-(quinolin-4-yl)acrylate , a critical intermediate in the development of quinoline-based antimalarial and anticancer therapeutics.
By transitioning from conventional thermal heating to microwave irradiation, this protocol reduces reaction times from 12–24 hours to under 20 minutes while suppressing side reactions common in prolonged heating (e.g., polymerization of acrylates). The method utilizes a Palladium-catalyzed Heck Cross-Coupling reaction, optimized for reproducibility and scalability in drug discovery workflows.
Scientific Background & Mechanism[1]
The Quinoline Scaffold in Medicinal Chemistry
The quinoline pharmacophore is ubiquitous in FDA-approved drugs, including Chloroquine (antimalarial) and Camptothecin analogues (topoisomerase I inhibitors). The C4-position functionalization, specifically the introduction of
-unsaturated esters, allows for further derivatization into complex heterocycles or Michael acceptors that target cysteine residues in specific proteins.
Reaction Mechanism: The Heck Cycle
The synthesis proceeds via the Mizoroki-Heck reaction between 4-bromoquinoline and ethyl acrylate. Unlike nucleophilic aromatic substitution (
), which requires harsh conditions for 4-haloquinolines, the Pd-catalyzed cycle operates efficiently under microwave conditions.
Key Mechanistic Steps:
Oxidative Addition: Pd(0) inserts into the C–Br bond of the quinoline.
Migratory Insertion: The alkene (ethyl acrylate) coordinates and inserts, forming a new C–C bond.
-Hydride Elimination: The product is released, generating a hydrido-palladium species.
Reductive Elimination: Base-assisted regeneration of the active Pd(0) catalyst.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this protocol.
Figure 1: Catalytic cycle for the Pd-catalyzed Heck coupling of 4-bromoquinoline and ethyl acrylate.
Experimental Protocol
Materials & Equipment
Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 200 psi and 300W.
Vessel: 10 mL or 35 mL pressure-sealed Pyrex vial with silicone/PTFE septum.
Reagents:
4-Bromoquinoline (1.0 equiv)
Ethyl Acrylate (1.5 equiv)
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
Triphenylphosphine [PPh₃] (10 mol%)
Triethylamine [TEA] (2.0 equiv)
Solvent: N,N-Dimethylformamide (DMF) (anhydrous)
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
In the microwave vial, add Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.10 mmol).
Add 1 mL of DMF.
Stir at room temperature for 5 minutes under nitrogen until the solution turns yellow/orange, indicating the formation of the active Pd-phosphine complex. Note: Skipping this step often leads to Pd-black precipitation and lower yields.
Step 2: Substrate Addition
Add 4-Bromoquinoline (208 mg, 1.0 mmol) to the vial.
Add Triethylamine (278 µL, 2.0 mmol).
Add Ethyl Acrylate (162 µL, 1.5 mmol).
Add remaining DMF (3 mL) to reach a total volume of 4 mL.
Cap the vial and purge with nitrogen/argon for 30 seconds.
Step 3: Microwave Irradiation
Program the reactor with the following dynamic method:
Temperature: 140°C
Ramp Time: 2:00 min
Hold Time: 15:00 min
Pressure Limit: 250 psi
Stirring: High (magnetic stir bar essential)
Power: Dynamic (Max 300W)
Step 4: Workup & Purification
Cool the reaction mixture to room temperature (using compressed air cooling on the reactor).
Dilute the dark mixture with Ethyl Acetate (20 mL) and wash with Water (3 x 20 mL) to remove DMF and salts.
Wash the organic layer with Brine (20 mL), dry over anhydrous
, and concentrate in vacuo.
Purification: Flash column chromatography (Hexanes:EtOAc, gradient 90:10 to 70:30). The product typically elutes as a light yellow solid.
Results & Optimization Data
Comparative Efficiency: Thermal vs. Microwave
The following data highlights the drastic efficiency gains using microwave dielectric heating.
Parameter
Conventional Thermal Heating (Oil Bath)
Microwave-Assisted (This Protocol)
Temperature
100°C (Reflux)
140°C (Pressurized)
Time
18 Hours
15 Minutes
Yield
65%
88%
Purity (HPLC)
82% (Requires extensive cleanup)
94% (Cleaner crude profile)
Solvent Vol.
20 mL
4 mL
Solvent Screening
DMF is the preferred solvent due to its high loss tangent (
), which ensures efficient microwave energy absorption.
Requires phase transfer catalyst (TBAB); lower yield.
Ethanol
24.5
60%
Pressure limits reached too quickly; lower temp required.
Troubleshooting & "Self-Validating" Checks
To ensure the protocol works in your hands, check these indicators:
The "Pd-Black" Check:
Observation: If the reaction mixture turns black and precipitates metal immediately upon heating, the catalyst has decomposed (aggregated).
Solution: Ensure the PPh₃:Pd ratio is at least 2:1 or 3:1. The excess ligand stabilizes the Pd(0) species. Ensure the DMF is degassed.
Pressure Spikes:
Observation: The reaction aborts due to over-pressure.
Cause: Ethyl acrylate can polymerize exothermically.
Solution: Add a radical inhibitor (e.g., Hydroquinone, 1-2 mg) if using older acrylate stocks. Ensure the ramp time is not too aggressive (use 2-3 mins).
Regioselectivity Verification:
The coupling must occur at the C4 position.
Validation:
H NMR will show a characteristic pair of doublets for the acrylate alkene protons with a coupling constant () of ~16 Hz, indicating the trans ()-isomer.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
References
CEM Corporation. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols.
[Link]
National Institutes of Health (NIH). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
[Link]
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
[Link]
If you are experiencing low yields (<30%) or stalled conversion in the Heck reaction of halo-quinolines with acrylates, the culprit is likely catalyst poisoning by the quinoline nitrogen .
Unlike standard aryl halides, quinolines are
-deficient N-heterocycles. The basic nitrogen atom (-donor) competes with the phosphine ligands for the Palladium center. If the nitrogen binds to the Pd(II) species, it forms a stable, unreactive "sink" complex, effectively killing the catalytic cycle.
This guide provides three targeted workflows to bypass this mechanism:
Ligand Shielding: Using steric bulk to prevent N-coordination.
The "Jeffery" Protocol: Using Phase Transfer Catalysts (PTC) to stabilize anionic Pd species.
Halide Scavenging: Using Silver salts to force the cationic pathway.
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, identify your substrate constraints using the logic below.
Figure 1: Optimization decision matrix based on halogen type and ring position.
Troubleshooting Guides & Protocols
Issue 1: Reaction Stalls After 10-20% Conversion
Diagnosis: Catalyst Deactivation via N-Chelation.
The quinoline nitrogen is displacing your ligand. Standard PPh3 is often too labile to protect the Pd center from quinoline coordination.
Solution: Switch to Bidentate or Bulky Ligands.
Bidentate ligands (like dppf) lock the Pd geometry, making ligand displacement by nitrogen energetically unfavorable. Alternatively, bulky electron-rich monophosphines (like
) create a steric "umbrella" that permits the small halide to enter but blocks the bulky quinoline nitrogen.
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf ) (10 mol%) OR
Base:
(2.0 equiv) - Cesium is crucial for solubility in polar solvents.
Solvent: DMF or DMAc (0.2 M concentration)
Temp: 100–110°C
Technical Insight: The "bite angle" of dppf (99°) favors the reductive elimination step, which is often the turnover-limiting step for bulky acrylates.
Issue 2: Poor Reactivity of 2-Chloroquinolines
Diagnosis: Strong C-Cl bond + Electronic Deactivation.
While 2-chloroquinoline is electron-deficient (good for
), it is challenging for Heck because the oxidative addition into the C-Cl bond is endothermic compared to C-Br.
Solution: The "Jeffery Conditions" (Phase Transfer Catalysis).
T. Jeffery demonstrated that tetraalkylammonium salts (like TBAC or TBAB) dramatically accelerate Heck reactions.[3] The halide ions (
, ) from the salt stabilize anionic species, preventing aggregation into Pd-black.
Issue 3: Regioisomer Mixtures or Double Bond Migration
Diagnosis:
-Hydride Elimination / Re-insertion.
Heck reactions can sometimes lead to double bond migration, forming the internal alkene or a mixture of arylation.
Solution: The Cationic Pathway (Silver Additives).
Adding Silver Carbonate (
) or Silver Triflate () abstracts the halide from the intermediate Pd(II)-complex. This creates a highly electrophilic cationic Pd species () that coordinates the alkene much faster than the neutral species, suppressing side reactions and N-coordination.
Solvent: MeCN (Acetonitrile is preferred for cationic pathways).
Temp: 80°C
Mechanistic Visualization: The Poisoning Loop
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the "Death Loop" caused by nitrogen coordination.
Figure 2: The catalyst "Death Loop" where Quinoline Nitrogen (N) displaces ligands, preventing alkene coordination.
Frequently Asked Questions (FAQ)
Q: Can I use N-oxide quinolines to improve yield?A: Yes. Converting the quinoline to Quinoline N-oxide blocks the nitrogen lone pair, completely eliminating the poisoning issue.
Strategy: Perform the Heck reaction on the N-oxide, then reduce it back to the quinoline using
or Zn/AcOH.
Note: N-oxides can also direct arylation to the C8 position via C-H activation if no halide is present [1].
Q: Why is DMF/DMAc preferred over Toluene?A: Polar aprotic solvents (DMF, DMAc, NMP) are essential for solubilizing the inorganic bases (
, ) and stabilizing the polar transition states of the Heck cycle. Toluene is generally too non-polar unless you are using specific Buchwald ligands designed for non-polar media.
Q: My product is difficult to purify from the phosphine oxides.A: If using the Jeffery Conditions (Protocol B), you can often omit phosphine ligands entirely for reactive bromides/iodides. This simplifies workup significantly. If ligands are required, consider using polymer-supported
The Heck Reaction: Jeffery Conditions and Phase Transfer Catalysis.
Source: Tetrahedron (Jeffery, T. 1996).[3]
URL:[Link]
Palladium-Catalyzed Synthesis and Transformation of Quinolones (Ligand Effects).
Source: PMC / PubMed Central.
URL:[Link]
Mechanistic Insights into Palladium-Catalyzed Heck Reactions of Heterocycles.
Source: Royal Society of Chemistry (Catalysis Science & Technology).
URL:[Link]
Hydrolysis side reactions of quinoline ethyl esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected challenges during the synthesis of quinoline-based therapeutics (such as fluoroquinolone...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected challenges during the synthesis of quinoline-based therapeutics (such as fluoroquinolones, antimalarials, and DHODH inhibitors).
The hydrolysis of quinoline ethyl esters into their corresponding carboxylic acids is often viewed as a trivial deprotection step. However, the unique electronic environment of the quinoline heterocycle makes this substrate highly prone to chemoselective failures. Below is our comprehensive troubleshooting guide to mastering this transformation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing complete loss of the carboxylate group (decarboxylation) during the hydrolysis of my quinoline-2-ethyl ester?Causality: Quinoline-2-carboxylic acids and quinoline-4-carboxylic acids are highly susceptible to thermal decarboxylation. The electronegative quinoline ring nitrogen acts as an electron sink, stabilizing the transient carbanion (or ylide) formed at the C2 or C4 position during the loss of CO
. Furthermore, if you are working with a 4-hydroxyquinoline-3-carboxylate, the system behaves analogously to a -keto acid, facilitating rapid decarboxylation via a six-membered cyclic transition state upon heating in acidic or basic aqueous media[1].
Solution: Avoid refluxing conditions entirely. Switch to a mild, room-temperature hydrolysis protocol using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH provides sufficient hydroxide nucleophilicity to cleave the ester without requiring the thermal activation that triggers CO loss.
Q2: During the saponification of ethyl 6-fluoro-4-chloroquinoline-3-carboxylate, my LC-MS shows a mass corresponding to hydroxyl substitution. How do I prevent this?Causality: You are observing Nucleophilic Aromatic Substitution (S
Ar). The quinoline nitrogen strongly withdraws electron density from the aromatic ring, highly activating the C2 and C4 positions (and to a lesser extent, C6) toward nucleophilic attack. Under harsh basic conditions (e.g., NaOH or KOH at elevated temperatures), the hydroxide ion acts as a strong nucleophile, displacing the labile halogen via a stabilized Meisenheimer complex[2].
Solution: To preserve halogens on the quinoline core, you must decouple the ester cleavage from SAr. Use strictly stoichiometric amounts of base at sub-ambient to room temperatures ( to ). Alternatively, utilize acid-catalyzed hydrolysis (e.g., 6M HCl in dioxane) since the water/chloride system is less likely to permanently displace the halogen compared to a strong hydroxide nucleophile[3].
Q3: My ester hydrolysis yielded a mixture of methyl and ethyl esters instead of the free acid. What went wrong?Causality: This is a classic transesterification side reaction. If you perform the hydrolysis of an ethyl ester using a base (like NaOH) dissolved in methanol, the methoxide ion (formed in situ via acid-base equilibrium) acts as a competing nucleophile. Because methoxide is less sterically hindered than the attacking hydroxide, it rapidly attacks the carbonyl carbon, converting your ethyl ester into a methyl ester before complete hydrolysis to the carboxylate can occur[3].
Solution: Always match your alcoholic co-solvent to the ester leaving group (i.e., use ethanol for ethyl esters) or use a non-nucleophilic co-solvent like Tetrahydrofuran (THF) or 1,4-Dioxane[4].
Quantitative Data: Hydrolysis Conditions & Side Reaction Profiles
To assist in experimental design, the following table summarizes the causal relationship between reaction conditions and the distribution of side products for halogenated quinoline ethyl esters.
Hydrolysis Condition
Reagents & Solvent
Temp ()
Target Acid Yield (%)
Decarboxylation (%)
SAr Side Product (%)
Harsh Basic
2M NaOH, MeOH/HO
80 (Reflux)
< 20%
> 40%
> 30%
Harsh Acidic
6M HCl, HO
100 (Reflux)
45%
> 50%
< 5%
Mild Basic (Optimized)
1M LiOH, THF/HO
25 (RT)
> 90%
< 2%
< 1%
Enzymatic
Esterase, Buffer
37
> 95%
0%
0%
Experimental Protocol: Mild, S
Ar-Suppressed Hydrolysis
This protocol represents a self-validating system: each reagent choice inherently prevents a specific side reaction, ensuring high fidelity in the final product.
Objective: Hydrolyze ethyl 4-chloroquinoline-3-carboxylate to 4-chloroquinoline-3-carboxylic acid without inducing S
Ar or decarboxylation.
Substrate Solvation: Dissolve 1.0 mmol of the halogenated quinoline ethyl ester in 3.0 mL of Tetrahydrofuran (THF).
Causality Check: THF acts as an aprotic, non-nucleophilic solvent, completely eliminating the risk of transesterification[4].
Controlled Base Addition: In a separate vial, dissolve 1.5 mmol of Lithium Hydroxide monohydrate (LiOH·H
O) in 1.0 mL of deionized water. Dropwise add the aqueous LiOH to the THF solution at (ice bath).
Causality Check: LiOH is a milder base than NaOH/KOH. The ice bath prevents localized heating during the exothermic mixing, keeping the system below the activation energy threshold required for S
Chemoselective Cleavage: Remove the ice bath and stir the biphasic mixture vigorously at room temperature (
) for 4-6 hours. Monitor via TLC or LC-MS until the ester is consumed.
Isoelectric Quenching & Isolation: Cool the mixture back to
. Carefully acidify to pH 3.5 using 1M HCl.
Causality Check: The quinoline nitrogen will protonate at very low pH (pKa ~4.9), making the molecule highly water-soluble. A precise pH of 3.5 ensures the carboxylic acid is protonated (neutral) while preventing complete protonation of the quinoline ring, forcing the target product to precipitate out of the aqueous layer.
Recovery: Filter the resulting precipitate, wash with cold water to remove inorganic salts, and dry under high vacuum.
Mechanistic Visualization
Reaction pathways illustrating chemoselective hydrolysis vs. common side reactions.
References
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism
Source: Chemistry Steps
URL:[Link]
Product Class 3: Quinolines
Source: Thieme E-Books & E-Journals
URL:[Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase
Source: PMC - NIH
URL:[Link]
Development of Aromatic Foldamer Building Blocks Bearing Multiple Biogenic Side Chains
Source: LMU Munich
URL:[Link]
Optimizing transesterification conditions for quinoline acrylic acid derivatives
System Overview: The Chemical Challenge Transesterification of quinoline acrylic acid derivatives presents a unique "push-pull" chemical conflict. You are not merely swapping an alkoxy group; you are managing a system co...
Author: BenchChem Technical Support Team. Date: March 2026
System Overview: The Chemical Challenge
Transesterification of quinoline acrylic acid derivatives presents a unique "push-pull" chemical conflict. You are not merely swapping an alkoxy group; you are managing a system containing a basic nitrogen heterocycle (the quinoline), a conjugated electrophile (the acrylate), and a reversible equilibrium.
The "Triad of Failure" in this synthesis typically involves:
Catalyst Poisoning: The quinoline nitrogen (
) acts as a Lewis base, coordinating to metal centers (like Ti or Sn), effectively deactivating standard Lewis acid catalysts.
Michael Addition: The
-carbon of the acrylate is electrophilic. Strong bases or nucleophilic alcohols can attack here instead of the carbonyl, leading to impurities.
Equilibrium Stagnation: Without efficient removal of the leaving alcohol, the reaction stalls at
.
This guide provides the protocols to navigate these hazards.
Diagnostic Hub: Troubleshooting & FAQs
Q1: My reaction stalls at 40-50% conversion despite using standard Titanium(IV) isopropoxide (
). Why?
Diagnosis: You are likely experiencing Lewis Acid Poisoning coupled with Equilibrium Re-entry .
The Mechanism: The quinoline nitrogen has a lone pair that competes with the ester carbonyl for the Titanium center. If the catalyst binds to the quinoline nitrogen, it cannot activate the carbonyl group.
The Fix:
Increase Catalyst Load: Move from 5 mol% to 10-15 mol% to saturate the "poisoning" sites and leave free catalyst for the reaction.
Switch Solvent: Use non-polar solvents like Toluene or Xylene . Polar solvents stabilize the catalyst-nitrogen complex; non-polar solvents at reflux destabilize it, freeing the catalyst.
Azeotropic Shift: You must physically remove the leaving alcohol. Use a Dean-Stark trap or molecular sieves (4Å) in the reflux path.
Q2: I see a new impurity spot on TLC that is NOT the product or starting material. It's more polar.
Diagnosis: This is likely the Oxa-Michael Adduct .
The Cause: If you are using a base catalyst (like NaOEt) or excessive heat with a primary alcohol, the alcohol attacks the double bond (
-position) rather than the carbonyl.
The Fix:
Abandon Base Catalysis: Quinoline acrylates are too sensitive for strong alkoxides.
Switch to Otera’s Catalyst: This organostannane catalyst is highly selective for the carbonyl and sterically hinders the Michael attack.
Temperature Control: If using Ti-catalysis, do not exceed 110°C; Michael addition rates increase significantly above this threshold.
Q3: Can I use acid catalysis (e.g.,
) to avoid the metal poisoning issue?
Diagnosis: Generally Not Recommended for this specific substrate.
The Issue: The acid will protonate the quinoline nitrogen first (forming the quinolinium salt). This salt often precipitates out of organic solvents (like toluene/benzene), rendering the substrate insoluble and halting the reaction.
Exception: If you use a polar solvent (like excess alcohol reactant) where the salt remains soluble, it can work, but the reaction rate is often sluggish due to the electron-withdrawing effect of the protonated ring deactivating the acrylate system.
Decision Matrix & Workflows
The following diagram illustrates the decision logic for selecting the correct protocol based on your specific derivative's sensitivity.
Figure 1: Catalyst Selection Decision Matrix. Select Method A for standard scale-up, Method B for difficult substrates, and Method C for highly sensitive compounds.
Standard Operating Protocols (SOPs)
Method A: Titanium-Mediated Transesterification (The Workhorse)
Best for: Primary alcohols, robust quinoline derivatives, scale-up.
Reagents:
Substrate: Quinoline acrylic ester (1.0 equiv)
Nucleophile: Target Alcohol (5.0 - 10.0 equiv, or as solvent)
Catalyst: Titanium(IV) isopropoxide (
) [CAS: 546-68-9]
Solvent: Toluene (anhydrous)
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser and nitrogen inlet.
Charge: Add the quinoline substrate and anhydrous Toluene (0.5 M concentration).
Add Alcohol: Add the target alcohol. If the alcohol is high-boiling (e.g., octanol), use 3-5 equivalents. If low boiling (e.g., ethanol), use it as the co-solvent.
Catalyst: Add
(10 mol%). Note: Do not add to a hot solution to avoid flash hydrolysis.
Reflux: Heat to vigorous reflux. The key is to distill off the lower-boiling alcohol (methanol/ethanol) generated.
Checkpoint: Monitor the Dean-Stark trap. If using Toluene/Methanol, the azeotrope boils at ~63°C.
Monitoring: Check TLC/HPLC every 2 hours. If conversion stalls at >50%, add a second portion of catalyst (5 mol%).
Workup: Cool to room temperature. Add 1N HCl (aq) carefully to hydrolyze the titanium alkoxide (forms a white precipitate of
). Filter through Celite. Wash the organic layer with brine, dry over , and concentrate.
Method B: Otera’s Catalyst (The Sniper)
Best for: Secondary alcohols, substrates prone to Michael addition, high-value synthesis.
Reagents:
Catalyst: Otera’s Catalyst (1,3-disubstituted tetraalkyldistannoxane) [CAS: 73268-77-6 is a common variant]
Solvent: Decane or Toluene
Protocol:
Charge: Mix Quinoline substrate (1.0 equiv) and Target Alcohol (1.2 - 2.0 equiv) in Toluene.
Catalyst: Add Otera’s catalyst (1 - 2 mol%).
Reflux: Heat to reflux. This catalyst is extremely hydrophobic and Lewis acidic but sterically bulky, preventing N-coordination.
Advantage: This reaction often proceeds without extensive azeotropic removal due to the catalyst's unique "double activation" mechanism (activating both alcohol and ester simultaneously).
Workup: Evaporate solvent. Purify directly via column chromatography (the tin catalyst is non-polar and elutes first or stays at the baseline depending on the ligand).
Mechanistic Visualization
Understanding why the reaction fails is critical for troubleshooting. The diagram below details the competition between the productive pathway and the "poisoning" pathway.
Figure 2: Mechanistic Competition. Note the "Poisoned Complex" (Red) where the Quinoline Nitrogen sequesters the catalyst. High temperature and non-polar solvents favor the shift towards the Active Complex (Green).
Data Summary: Catalyst Performance Comparison
Feature
Titanium(IV) Isopropoxide
Otera's Catalyst
Sulfuric Acid ()
Lipase (Enzymatic)
Reaction Rate
Fast (at reflux)
Moderate
Slow (due to salt formation)
Slow
Substrate Scope
Broad
Broad (Sterically tolerant)
Limited (Acid sensitive)
Narrow (Specific fit)
Michael Addition Risk
Moderate (Temp dependent)
Low
Low
Very Low
Quinoline Compatibility
Good (requires heat)
Excellent
Poor (Precipitates salt)
Excellent
Cost
Low
High
Very Low
High
References
Otera, J. (1993).[1] "Transesterification."[1][2][3][4][5][6] Chemical Reviews, 93(4), 1449–1470.[1] Link
Seebach, D., et al. (1982). "Titanate-Mediated Transesterifications with Functionalized Substrates." Synthesis, 1982(2), 138-141. Link
Stanton, M. G., & Gagné, M. R. (1997). "The Mechanism of Titanium-Catalyzed Transesterification." Journal of the American Chemical Society, 119(22), 5075–5082. Link
Chavan, S. P., et al. (2018). "Transition metals as efficient catalysts for transesterification."[2] Asian Journal of Green Chemistry, 2(2), 139-149. Link
Ratzenböck, K., et al. (2020). "Step-Growth Polymerisation of Alkyl Acrylates via Concomitant Oxa-Michael and Transesterification Reactions." Polymer Chemistry. Link
Case ID: QUIN-ACR-SOL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary: The Molecule at a Glance Welcome to the technical support center. You are likely encountering precipitat...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: QUIN-ACR-SOL-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Molecule at a Glance
Welcome to the technical support center. You are likely encountering precipitation when introducing 3-Quinolin-4-yl-acrylic acid ethyl ester (Ethyl 3-(quinolin-4-yl)acrylate) into aqueous media.[1][2] This is a predictable physicochemical hurdle inherent to the molecule's structure.
Before attempting the protocols below, understand the chemical constraints:
Property
Value (Est.)
Implication
Structure
Quinoline ring + Acrylic linker + Ethyl ester
Highly conjugated, planar, and lipophilic system.[1][2]
Water Solubility
< 0.1 mg/mL (Neutral pH)
Essentially insoluble in water/PBS at pH 7.[1][2]4.
pKa (Quinoline N)
~4.9
Crucial: The molecule acts as a weak base.[1] It becomes ionized (protonated) and soluble at pH < 4.[1][2]0.
LogP
~3.0 - 3.5
Prefers organic solvents (DMSO, DMF, Chloroform) over water.[1][2]
Stability Risk
Ester Hydrolysis
The ethyl ester is susceptible to hydrolysis in strong acids or bases, converting it to the free acid (active metabolite?) and ethanol.
Module 1: Diagnostic & Decision Tree
Why is your experiment failing?
Most researchers fail because they attempt to dissolve the solid directly into buffer (impossible) or dilute a high-concentration DMSO stock too rapidly into a neutral buffer, causing "crashing out" (precipitation).[1]
Select your workflow:
Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.[1]
Module 2: Troubleshooting Protocols
Protocol A: The "Solvent Shift" (For In Vitro Bioassays)
Target: Dissolving for cell culture or enzymatic assays where final concentration is low (< 100 µM).[1]
The Science: You cannot dissolve the solid in water.[1] You must create a hyper-concentrated "seed" solution in an organic solvent and dilute it such that the final organic content is below toxicity thresholds (usually < 0.5% DMSO).[3]
Step-by-Step:
Primary Stock: Dissolve the solid powder in 100% anhydrous DMSO (Dimethyl sulfoxide) to reach a concentration of 10 mM to 50 mM . Vortex until clear.
Tip: If the solution is cloudy, sonicate at 37°C for 5 minutes.
Intermediate Dilution (Critical Step): Do NOT pipette the 50 mM stock directly into the cell media. The shock change in polarity will cause immediate precipitation.[1]
Prepare a 100x working solution in pure media or PBS without serum first.[1][2]
Add the DMSO stock dropwise while vortexing the media.
Final Application: Add the intermediate solution to your cell wells. Ensure final DMSO concentration is ≤ 0.1% v/v.[1][2][3][4][5]
Protocol B: The "Acid-Salt Switch" (For Synthesis/Purification)
Target: High concentrations (> 10 mg/mL) required for chemical reactions or NMR analysis in D₂O.[1]
The Science: The quinoline nitrogen has a pKa of ~4.[1]9. By lowering the pH below this point, you protonate the nitrogen, turning the neutral molecule into a quinolinium salt , which is water-soluble.[2]
Step-by-Step:
Suspend the solid ester in water (it will float/clump).[1][2]
Slowly add 1M HCl or Methanesulfonic acid dropwise while stirring.
Monitor pH.[1][2][6] As the pH drops below 4.0, the solution should clarify as the salt forms.
WARNING: Do not heat this acidic solution or leave it for extended periods (> 24 hours). Acid catalyzes ester hydrolysis, breaking your molecule into 3-(quinolin-4-yl)acrylic acid and ethanol.[1][2]
Protocol C: Cyclodextrin Complexation (For In Vivo/Formulation)
Target: Animal studies where DMSO is toxic and pH < 4 is painful/damaging.[1][2]
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic quinoline/ester tail hides inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.
Step-by-Step:
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2]
Sonicate for 30–60 minutes at ambient temperature.
Filter sterilize (0.22 µm).[1][2] This method often achieves concentrations of 1–5 mg/mL at physiological pH without toxic cosolvents.[1][2]
Module 3: Stability & Degradation (The Hidden Trap)
Users often confuse "dissolving" with "degrading."[1][2] If your solution turns clear after heating in a basic buffer, you have likely destroyed the compound.[2]
The Hydrolysis Pathway:
The ethyl ester group is the weak link.
High pH (> 8.0): Rapid saponification.[1][2] The ester bond breaks irreversibly.[1]
Figure 2: Degradation pathway. If your compound dissolves instantly in base, it is likely degrading into the free acid.
FAQ: Frequently Asked Questions
Q: The solution turned cloudy after I added my DMSO stock to the culture media. Why?A: This is "Oswald Ripening" or simple precipitation.[1][2] You likely exceeded the solubility limit of the aqueous phase.
Fix: Lower your final concentration or increase the temperature of the media to 37°C before adding the drug. Ensure you are mixing rapidly during addition.
Q: Can I autoclave the stock solution?A:Absolutely not. The heat and pressure will hydrolyze the ethyl ester bond.[1] Use 0.22 µm syringe filtration (PTFE or Nylon membrane) for sterilization.[1][2]
Q: What is the best solvent for NMR?A: Use DMSO-d6 or Chloroform-d (CDCl3) .[1] Do not use D₂O unless you have acidified it (Protocol B), as the neutral compound will not dissolve in D₂O.[2]
Q: I see a new peak in my HPLC after 24 hours in buffer. What is it?A: This is likely the hydrolysis product (3-(quinolin-4-yl)acrylic acid).[1] Check the retention time; the acid is more polar and will elute earlier than the ester on a Reverse Phase C18 column.
References
PubChem. (n.d.).[1][2] Quinoline (Compound Summary).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1]
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][7] Journal of Pharmacy and Pharmacology.[1][2] (Validates Protocol C).
Thermo Fisher Scientific. (n.d.).[1][2] DMSO Compatibility in Cell Culture.[1][2][3][4][8] (Validates Protocol A limits).
Larsson, P., et al. (2022).[1][2][9] Hydrolysis of ethyl esters in aqueous media: Kinetics and mechanism.[1][2] (General reference for Module 3).
Technical Support Center: Controlling E/Z Stereoselectivity in Quinoline Acrylate Synthesis
Welcome to the technical support center for the synthesis of quinoline acrylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereosel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of quinoline acrylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over the E/Z stereochemistry of your quinoline acrylate products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for preparing quinoline acrylates, and which are best for stereocontrol?
A1: The most common methods for synthesizing quinoline acrylates are the Wittig reaction, the Heck reaction, and the Baylis-Hillman reaction. Each offers distinct advantages and challenges for controlling E/Z stereoselectivity.
Wittig Reaction: This method is highly versatile. The stereochemical outcome is primarily determined by the nature of the phosphonium ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while unstabilized ylides tend to produce the (Z)-alkene.[1][2][3]
Heck Reaction: This palladium-catalyzed cross-coupling reaction typically shows a strong preference for the formation of the trans (E)-isomer.[4] The stereoselectivity is influenced by factors such as the choice of phosphine ligands, the solvent, and the specific palladium precursor used.[5][6][7]
Baylis-Hillman Reaction: This reaction couples an activated alkene with an aldehyde and can be used to generate functionalized quinoline derivatives that can be precursors to quinoline acrylates.[8][9][10] While it creates a new stereocenter, direct control over the subsequent acrylate geometry can be challenging and often requires additional synthetic steps.[11][12]
Q2: What are the key factors that influence the E/Z ratio in these reactions?
A2: Several experimental parameters critically influence the stereochemical outcome:
For the Wittig Reaction: The stability of the ylide is the most significant factor.[1][2] Stabilized ylides, which have an electron-withdrawing group, are less reactive and tend to yield the thermodynamically more stable (E)-alkene. Unstabilized ylides, with alkyl groups, are more reactive and typically give the kinetically favored (Z)-alkene.[1][2] The presence of lithium salts can also impact selectivity by promoting the equilibration of intermediates.[2][13]
For the Heck Reaction: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can influence the regioselectivity and stereoselectivity of the reaction.[7] The reaction mechanism, whether it proceeds through a neutral or cationic pathway, also affects the outcome.[5]
For the Baylis-Hillman Reaction: The stereocontrol of the initial adduct formation is a primary concern.[11][14] Subsequent steps to form the acrylate will then determine the final E/Z ratio.
General Factors: Solvent polarity and reaction temperature can affect the kinetics and thermodynamics of all these reactions, thereby influencing the E/Z ratio.[15][16][17]
Troubleshooting Guides
Problem 1: Low E/Z Selectivity in a Wittig Reaction
You are observing a mixture of E and Z isomers when you desire a single stereoisomer.
Caption: Troubleshooting workflow for low stereoselectivity in Wittig reactions.
To Favor the (Z)-Isomer:
Use Unstabilized Ylides: Employ ylides derived from alkyl phosphonium salts.
Avoid Lithium Salts: Prepare the ylide using sodium or potassium bases (e.g., NaHMDS, KHMDS) in a salt-free environment. Lithium salts can lead to equilibration of intermediates, which erodes Z-selectivity.[2][13]
Solvent and Additives: Performing the reaction in polar aprotic solvents like dimethylformamide (DMF) with the addition of sodium or lithium iodide can enhance the formation of the Z-isomer.[1]
To Favor the (E)-Isomer:
Use Stabilized Ylides: Employ ylides with electron-withdrawing groups such as esters or ketones. These less reactive ylides favor the thermodynamically more stable E-alkene.[1][3]
Schlosser Modification: For unstabilized ylides, the Schlosser modification can be used to obtain the E-alkene. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.[1]
Alternative Reactions: If high E-selectivity is crucial, consider the Horner-Wadsworth-Emmons (HWE) reaction, which typically provides excellent E-selectivity for the synthesis of α,β-unsaturated esters.[1]
Problem 2: Formation of Z-isomer in a Heck Reaction
You are unexpectedly obtaining the Z-isomer or a mixture of isomers in a Heck reaction, where the E-isomer is the expected major product.
Technical Support Center: Separation of Unreacted Quinoline-4-carboxaldehyde from Product
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions concerning a common purification challenge: the removal of unreact...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions concerning a common purification challenge: the removal of unreacted quinoline-4-carboxaldehyde from a reaction mixture. As professionals in drug development, we understand that robust and efficient purification is paramount to downstream success. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions for your specific system.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of quinoline-4-carboxaldehyde to consider for separation?
Understanding the physicochemical properties of your starting material is the foundation of an effective purification strategy. Quinoline-4-carboxaldehyde is a bifunctional molecule; its properties are dictated by both the basic quinoline ring and the electrophilic aldehyde group.[1]
Table 1: Physicochemical Properties of Quinoline-4-carboxaldehyde
The aldehyde group is electrophilic and reactive towards nucleophiles.[1] The quinoline nitrogen is basic (pKa ≈ 4.9).[4]
The aldehyde's reactivity can be exploited for selective chemical extraction. The basicity allows for manipulation via acid-base extraction.
TLC Behavior
Moderately polar. Visualized under UV light.
Can be easily monitored during a reaction and purification.
Q2: My reaction is complete, but TLC shows a persistent spot for the starting aldehyde. What is my first step?
Before attempting any separation, it is crucial to quantify the problem. A faint spot on a TLC plate may represent a trivial amount of impurity (<1-2%), while a significant spot necessitates a dedicated purification step.
Recommended Action:
Estimate the Ratio: If possible, run a quick proton NMR (¹H-NMR) of the crude reaction mixture. The sharp singlet of the aldehyde proton (δ ≈ 10.5 ppm) is highly characteristic and can be integrated against product peaks to estimate the molar ratio of starting material to product.[3]
Assess Product Properties: Determine if your desired product is a solid or an oil, and its general polarity relative to the starting aldehyde. This information will guide you to the most appropriate purification technique as outlined in the workflow below.
Q3: Which separation technique is best suited for my needs?
The optimal purification strategy depends on the scale of your reaction, the nature of your product, and the amount of aldehyde to be removed. The following decision-making workflow can help guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: How can I selectively remove the unreacted aldehyde without resorting to chromatography?
For reactions with a significant amount of leftover quinoline-4-carboxaldehyde, a chemical extraction is often the most efficient method. The reactivity of the aldehyde group can be exploited using sodium bisulfite.
The Principle: Aldehydes react with aqueous sodium bisulfite in a nucleophilic addition reaction to form a water-soluble bisulfite adduct (a salt).[5] This adduct can be easily partitioned into an aqueous layer, leaving the desired (non-aldehyde) product in the organic phase. This method is highly selective for aldehydes and some unhindered ketones.[5][6][7]
Q5: I'm struggling with column chromatography. The aldehyde and my product are co-eluting. What can I do?
Co-elution is a common challenge, especially with structurally similar compounds. Here are several strategies to improve separation:
Optimize the Mobile Phase: If you are using a standard hexane/ethyl acetate system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a basic modifier like triethylamine. The amine can de-activate acidic sites on the silica gel, often leading to sharper peaks and potentially altered selectivity for basic compounds like quinolines.[8]
Change the Stationary Phase: Silica gel is acidic. If your compounds are sensitive or separation is poor, consider switching to a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For very similar compounds, reverse-phase (C18) HPLC might be necessary.[4]
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to resolve your product from the slightly more polar aldehyde.[9]
Q6: Can I use crystallization to remove the aldehyde?
Yes, but typically only when the aldehyde is a minor impurity and your desired product is a solid with good crystallization properties. During crystallization, impurities are ideally excluded from the growing crystal lattice and remain in the mother liquor.
Best Practice:
Solvent Screening: The choice of solvent is critical.[10] Use a solvent in which your product has high solubility when hot and low solubility when cold. The aldehyde should ideally remain soluble at the lower temperature.
Anti-Solvent Method: Dissolve your crude product in a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble until turbidity persists.[10][11] This can induce selective crystallization of the major component.
Troubleshooting Guides & Protocols
Protocol 1: Selective Aldehyde Removal via Sodium Bisulfite Extraction
This protocol is highly effective for removing significant quantities of unreacted aldehyde from a reaction mixture containing a water-insoluble organic product.
Principle of the Method
The core of this technique is the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon, forming a water-soluble salt. This allows for clean separation via liquid-liquid extraction.[5][7]
Caption: Reversible formation of the water-soluble bisulfite adduct.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
Extraction: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. You may need to periodically vent the funnel. The formation of the adduct occurs at the interface, so vigorous mixing is key.
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom, if using a chlorinated solvent, or top, if using ethyl acetate) will contain the aldehyde-bisulfite adduct.[5]
Work-up:
Drain the lower aqueous layer.
Wash the remaining organic layer with deionized water, followed by a brine wash (saturated NaCl solution) to remove residual water and any remaining inorganic salts.
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product, now free of the aldehyde.
Verification: Confirm the absence of the aldehyde in your purified product via TLC or ¹H-NMR.
Protocol 2: Optimized Flash Column Chromatography
This protocol is a standard method for purifying products when physical properties are sufficiently different.[12][13]
Step-by-Step Methodology:
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf value of ~0.3 and show good separation from the aldehyde spot. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate.
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Begin eluting the column with the solvent system. Collect fractions and monitor them by TLC.
Gradient Elution (if needed): If separation is poor, start with a lower polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to improve resolution.
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is ideal for purifying solid products contaminated with small amounts of the aldehyde.[11][12]
Step-by-Step Methodology:
Solvent Selection: In a test tube, add a small amount of your crude solid. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
Decolorization (Optional): If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
Drying: Dry the purified crystals in a vacuum oven.
References
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Available at: [Link]
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]
SIELC Technologies. (2018, February 16). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]
PubChem - NIH. 4-Quinolinecarboxaldehyde. Available at: [Link]
IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Available at: [Link]
Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method.
AKJournals. Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. Available at: [Link]
Sci-Hub. Liquid-crystalline quinoline derivatives. Available at: [Link]
Lookchem. (2017, July 12). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]
Google Patents. US2798071A - Process for the production of quinoline.
Google Patents. US4398916A - Process for purification of quinoline yellow.
Google Patents. CN103664892B - The crystallization of quinoline.
Google Patents. US2552513A - Separation of aldehydes and ketones.
Stenutz. quinoline-4-carbaldehyde. Available at: [Link]
PMC - NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
European Publication Server. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Available at: [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
NIST WebBook. 4-Quinolinecarboxaldehyde. Available at: [Link]
Technical Support Center: Stability and Handling of 3-Quinolin-4-YL-acrylic acid ethyl ester
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses or degradation when working with complex heterocyclic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses or degradation when working with complex heterocyclic acrylates.
3-Quinolin-4-YL-acrylic acid ethyl ester (also known as Ethyl (E)-3-(quinolin-4-yl)acrylate) presents a unique handling challenge. The electron-withdrawing nature of the quinoline ring severely exacerbates the electrophilicity of both the carbonyl carbon and the
-carbon of the acrylate system. Under basic conditions, this molecule is highly susceptible to rapid degradation. This guide explores the mechanistic causality behind these issues and provides self-validating protocols to ensure experimental success.
Mechanistic Causality: Why Does Degradation Occur?
When exposed to basic environments (pH > 8.5), the hydroxide ion (
) acts as a potent nucleophile, triggering two competing degradation pathways:
Saponification (Acyl-Oxygen Cleavage): The hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group. This yields 3-quinolin-4-yl-acrylic acid. This process is thermodynamically irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a highly stable carboxylate salt[1].
Michael Addition (Conjugate Addition): The quinoline ring withdraws electron density via resonance, making the
-carbon of the alkene exceptionally electrophilic. Hydroxide or other nucleophiles present in the base mixture can attack this position, breaking the alkene bond and forming a -hydroxy byproduct[2].
Caption: Divergent degradation pathways of 3-Quinolin-4-YL-acrylic acid ethyl ester in basic media.
Quantitative Data: Stability Profile
To guide your experimental design and buffer selection, we have tabulated the estimated half-life (
) of 3-Quinolin-4-YL-acrylic acid ethyl ester in various aqueous systems at 25°C.
pH Level
Buffer System
Primary Degradation Pathway
Estimated Half-Life ()
7.4
Phosphate (PBS)
Trace Hydrolysis
> 48 hours
8.5
Tris-HCl
Saponification
~ 6 hours
10.0
Carbonate ()
Saponification
< 45 minutes
12.0
NaOH (0.01 M)
Saponification + Michael Addition
< 2 minutes
Troubleshooting Guides & FAQs
Q1: During my basic workup (using saturated
), my yield of the ethyl ester drops significantly. Why does this happen and how can I prevent it?Analysis: While sodium bicarbonate is considered a mild base (pH ~8.3), prolonged exposure during biphasic extraction allows the hydroxide ions in the aqueous layer to initiate acyl-oxygen cleavage. The electron-withdrawing quinoline ring accelerates this nucleophilic attack compared to standard aliphatic esters.
Solution: Minimize contact time. Perform the extraction at 0–4°C to kinetically suppress the reaction. Better yet, switch to a neutral wash such as half-saturated brine or a 0.5 M phosphate buffer at pH 7.0.
Q2: LC-MS analysis of my reaction mixture shows a byproduct with an [M+18] mass peak after exposure to
. What is this impurity?Analysis: A mass addition of 18 Da () under basic conditions strongly indicates a Michael addition of hydroxide to the -unsaturated system[2]. The quinoline nitrogen enhances the electrophilicity of the -carbon, making it a prime target for conjugate addition.
Solution: If a base is strictly required for your upstream reaction (e.g., a cross-coupling or alkylation), use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a strictly anhydrous solvent to eliminate the presence of hydroxide ions.
Q3: How do I recover the hydrolyzed product (3-quinolin-4-yl-acrylic acid) if saponification has already accidentally occurred?Analysis: The hydrolyzed product exists as a water-soluble carboxylate salt in the basic aqueous layer.
Solution: Acidify the aqueous layer carefully with 1M HCl to pH 3.5–4.0. At this pH, the quinoline nitrogen will protonate (pKa ~4.9), and the carboxylic acid will protonate. The resulting zwitterionic or fully protonated form will precipitate out of the aqueous solution or can be extracted into a polar organic solvent mixture (e.g., 10% isopropanol in dichloromethane).
To ensure high recovery of 3-Quinolin-4-YL-acrylic acid ethyl ester without base-induced degradation, follow this self-validating extraction protocol. The inclusion of immediate TLC/LC-MS checks ensures the system validates its own integrity at each step.
Step-by-Step Methodology:
Kinetic Quenching: Cool the crude reaction mixture containing the ester to 0–5°C using an ice-water bath.
Causality: Lowering the temperature exponentially decreases the rate of nucleophilic attack by any residual base.
Dilution: Dilute the mixture with cold ethyl acetate (EtOAc) (approx. 3x the reaction volume).
Mild Neutralization: Instead of
, add a cold 0.5 M Sodium Phosphate buffer (pH 7.0) dropwise until the aqueous phase registers pH 7.0–7.5 via pH paper.
Validation Check: Spot the organic layer on TLC (Hexane:EtOAc 7:3). The ester should appear as a single UV-active spot (Rf ~0.4). A spot remaining at the baseline indicates unwanted carboxylate salt formation.
Rapid Phase Separation: Transfer to a separatory funnel. Vigorously shake and quickly separate the phases. Do not leave the layers in contact for more than 2 minutes.
Washing: Wash the organic layer once with cold brine to remove residual water and polar impurities.
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure at a water bath temperature strictly not exceeding 30°C to prevent thermal isomerization or degradation.
Caption: Self-validating extraction workflow to prevent base-catalyzed ester hydrolysis.
References[3] Title: Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds
Source: Google Patents (US4766249A)
URL: 1] Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism
Source: Chemistry Steps
URL: [Link]] Title: Ch20: Hydrolysis of Esters
Source: University of Calgary
URL: [Link]
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Ethyl 3-(Quinolin-4-yl)acrylate: A Predictive and Comparative Analysis
Predicted 1H NMR Spectral Characteristics The 1H NMR spectrum of ethyl 3-(quinolin-4-yl)acrylate can be logically divided into three distinct regions corresponding to the ethyl ester, the acrylate vinyl protons, and the...
Author: BenchChem Technical Support Team. Date: March 2026
Predicted 1H NMR Spectral Characteristics
The 1H NMR spectrum of ethyl 3-(quinolin-4-yl)acrylate can be logically divided into three distinct regions corresponding to the ethyl ester, the acrylate vinyl protons, and the quinoline aromatic system. The conjugation of the acrylate with the quinoline ring, an electron-withdrawing heterocyclic system, is expected to significantly influence the chemical shifts of the vinyl protons.
The following table summarizes the predicted 1H NMR data. These predictions are based on established data for ethyl acrylate and various quinoline derivatives.[1][2][3]
Table 1: Predicted 1H NMR Data for Ethyl 3-(quinolin-4-yl)acrylate in CDCl₃
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-a (CH₃)
~1.3-1.4
Triplet (t)
~7.1
3H
H-b (CH₂)
~4.2-4.3
Quartet (q)
~7.1
2H
H-c (α-vinyl)
~6.5-6.7
Doublet (d)
~16.0
1H
H-d (β-vinyl)
~8.0-8.2
Doublet (d)
~16.0
1H
H-2'
~8.9-9.0
Doublet (d)
~4.5
1H
H-3'
~7.4-7.5
Doublet (d)
~4.5
1H
H-5'
~8.1-8.2
Doublet (d)
~8.5
1H
H-6'
~7.6-7.7
Triplet (t)
~7.5
1H
H-7'
~7.8-7.9
Triplet (t)
~7.5
1H
H-8'
~8.2-8.3
Doublet (d)
~8.5
1H
Causality Behind Predicted Shifts:
Ethyl Group (H-a, H-b): The chemical shifts for the ethyl group are standard for an ethyl ester. The methylene protons (H-b) are deshielded due to the adjacent oxygen atom.
Acrylate Protons (H-c, H-d): The large coupling constant (~16.0 Hz) is characteristic of a trans relationship between the two vinyl protons. The β-proton (H-d) is expected to be significantly downfield due to the strong deshielding effect of the conjugated quinoline ring. The α-proton (H-c) will be further upfield in comparison.
Quinoline Protons (H-2' to H-8'): The proton at the C2' position (H-2') is typically the most deshielded in the quinoline ring due to its proximity to the electronegative nitrogen atom.[3] The protons on the carbocyclic ring (H-5' to H-8') will exhibit chemical shifts typical for a substituted benzene ring, with H-5' and H-8' being the most downfield in that portion of the ring system.[2] It's important to note that quinoline protons can exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[4][5]
Comparative Spectral Analysis: Building Confidence in Assignments
To validate our predictions, we can compare the expected shifts with the known experimental data of the parent fragments: ethyl acrylate and quinoline. This comparison highlights the electronic effects of combining these two moieties.
The substituent is at the 4-position, having a smaller effect on H-2.
H-3
7.41
~7.4-7.5
Minor Change
The substituent is at the 4-position, having a smaller effect on H-3.
H-5
7.75
~8.1-8.2
Downfield
The acrylate group at C-4 will influence the electronic environment of the adjacent carbocyclic ring.
H-8
8.08
~8.2-8.3
Downfield
Anisotropic effects from the acrylate substituent may deshield this proton.
Experimental Protocol for 1H NMR Spectroscopy
This protocol provides a standardized procedure for acquiring a high-quality 1H NMR spectrum of ethyl 3-(quinolin-4-yl)acrylate.
I. Sample Preparation
Weighing: Accurately weigh 5-10 mg of the synthesized ethyl 3-(quinolin-4-yl)acrylate.
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that chemical shifts will vary.[6]
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to deuterated solvents and serves as the internal reference (δ = 0.00 ppm). If not present, a small amount can be added.
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion, which is crucial for resolving the complex aromatic region.[3]
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
Acquisition Parameters:
Experiment: A standard 1D proton experiment (e.g., 'zg30').
Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).
Spectral Width: A range of -2 to 12 ppm is generally sufficient.
Acquisition Time: ~2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16 or 32 scans should provide a good signal-to-noise ratio for a sample of this concentration.
Data Processing and Interpretation Workflow
The following workflow outlines the steps from raw data to a fully interpreted spectrum, ensuring structural confirmation.
Caption: Workflow for the 1H NMR analysis of ethyl 3-(quinolin-4-yl)acrylate.
This systematic approach ensures that the acquired data is of high quality and that the interpretation is logical and well-supported. For even greater confidence, 2D NMR experiments like COSY (Correlation Spectroscopy) can be employed to definitively establish proton-proton coupling networks, especially within the complex quinoline ring system.[7]
Conclusion
While lacking a direct literature precedent, a detailed and reliable 1H NMR spectrum for ethyl 3-(quinolin-4-yl)acrylate can be confidently predicted and interpreted. By leveraging comparative data from its constituent fragments, understanding the electronic interactions between them, and following a rigorous experimental and analytical workflow, researchers can achieve unambiguous structural elucidation. This guide serves not only as a specific resource for the title compound but also as a broader framework for approaching the NMR analysis of novel, complex organic molecules in a scientific and methodical manner.
References
NMR: Novice Level, Spectrum 17. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]
Beck, A. (2015). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington. [Link]
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 88. [Link]
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
Kovalenko, S. M., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(9). [Link]
Advanced NMR Strategies for Identifying E-Isomer Vinyl Coupling Constants in Quinoline Acrylates
Quinoline acrylates represent a highly privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and antimalarial agents. The pharmacological efficacy of these molecules is often...
Author: BenchChem Technical Support Team. Date: March 2026
Quinoline acrylates represent a highly privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors and antimalarial agents. The pharmacological efficacy of these molecules is often strictly dependent on the stereochemistry of the acrylate double bond. Consequently, definitive assignment of the E (trans) or Z (cis) configuration is a critical quality control step in synthetic workflows.
The gold standard for this assignment is
H NMR spectroscopy, leveraging the Karplus relationship. The vicinal coupling constant for an E-isomer typically ranges from 15–18 Hz, whereas the Z-isomer exhibits a significantly smaller coupling of 8–12 Hz[1]. However, extracting these values from complex heteroaromatic systems requires moving beyond basic 1D NMR and employing advanced spin-manipulation techniques.
The Analytical Dilemma: Spectral Congestion & Spin Physics
While measuring a
value is trivial in simple molecules, quinoline acrylates present a severe analytical challenge due to chemical shift convergence .
The electron-deficient quinoline heteroaromatic core heavily deshields its ring protons, pushing their resonances into the 7.2–8.9 ppm range. Simultaneously, the
-unsaturated carbonyl of the acrylate moiety deshields the vinylic protons, placing them squarely in the 6.2–8.0 ppm window. As a result, the critical vinylic doublets become buried beneath complex, second-order quinoline multiplets. Relying on standard 1D H NMR in these scenarios often leads to ambiguous stereochemical assignments.
To objectively resolve these overlapping multiplets, we must employ techniques that manipulate spin Hamiltonian evolution, separating chemical shift (
) from scalar coupling ().
Comparative Analysis of NMR Techniques
Standard High-Field 1D
H NMR (The Baseline)
The Physics: Acquires chemical shift and J-coupling evolution simultaneously during the acquisition time (
).
The Limitation: Cannot separate overlapping signals. Even at ultra-high fields (e.g., 800 MHz), the natural linewidth and complex splitting of the quinoline core can completely obscure the vinylic doublet, making
extraction impossible.
2D Homonuclear J-Resolved Spectroscopy (JRES)
The Physics: JRES utilizes a
spin-echo sequence. The pulse perfectly refocuses chemical shift evolution at the end of the period. However, because the pulse flips all coupled homonuclear spins simultaneously, the phase evolution due to J-coupling continues uninterrupted[2].
The Advantage: Following a 2D Fourier transform and a 45° mathematical tilt, the spectrum orthogonalizes: the F2 axis displays pure chemical shifts, while the F1 axis displays pure multiplet structures. This effectively untangles the vinylic doublet from the quinoline background.
Selective 1D J-Resolved Spectroscopy (SELJRES)
The Physics: SELJRES employs doubly selective spin-echoes (e.g., using DPFGSE) to excite only the specific frequency of the buried vinylic proton. By isolating the target spin, it acts as a pseudo-first-order system[3].
The Advantage: Eliminates the strong coupling artifacts occasionally seen in 2D JRES and allows for ultra-high digital resolution in a fraction of the time.
Performance Comparison Matrix
The following table summarizes the quantitative and qualitative performance of these techniques when applied to congested quinoline acrylate spectra.
Analytical Technique
Resolution of Overlap
Acquisition Time
Susceptibility to Strong Coupling Artifacts
Digital Resolution (J-axis)
Best Use Case
Standard 1D H NMR
Poor (Often impossible)
< 2 minutes
High
~0.2 Hz/pt
Simple, non-overlapping spectra.
2D J-Resolved (JRES)
Excellent
30 - 60 minutes
Moderate (Artifacts at )
~0.3 - 0.5 Hz/pt
Global analysis of all couplings in unknown mixtures.
1D SELJRES
Superior
< 5 minutes
None (Pseudo-first-order)
< 0.1 Hz/pt
Targeted extraction of a specific buried vinylic proton.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. Do not skip the internal calibration steps; they are the causal link to trustworthy data.
Protocol A: 2D JRES Acquisition and Processing
We must ensure the
pulse is perfectly calibrated; incomplete refocusing will manifest as artificial peak broadening in the F1 dimension, destroying our ability to measure the precise 15 Hz vs 12 Hz difference.
Pulse Calibration (Validation Step 1): Perform a rigorous
pulse width () calibration on the specific quinoline acrylate sample using a nutation experiment. Set the pulse exactly to .
Sweep Width Optimization: Acquire a standard 1D
H spectrum. Narrow the F2 sweep width (SW) to encompass only the region of interest (e.g., 5.0 to 9.5 ppm) to maximize F2 digital resolution.
F1 Resolution Configuration: Set the F1 sweep width to 50 Hz. Because the maximum expected
is ~18 Hz, 50 Hz safely captures the multiplet while preventing spectral aliasing. Set the number of increments to 256. (Causality: , which is well below the threshold needed to distinguish a 15 Hz E-isomer from a 12 Hz Z-isomer).
Acquisition & Processing: Execute the jresgpprqf (or equivalent) pulse sequence. Apply an unshifted sine-bell window function in both dimensions to suppress truncation artifacts. Perform a 2D Fourier transform, absolute value calculation, and a 45° tilt.
Internal Validation (Validation Step 2): Extract the F1 slice of a known, isolated doublet (e.g., an isolated quinoline ring proton with a known
Hz). If the extracted F1 splitting matches the 1D spectrum, the F1 axis is validated, and the buried vinylic -coupling can be trusted.
Protocol B: Selective 1D J-Resolved (SELJRES)
SELJRES uses shaped pulses to isolate the vinylic proton. If the excitation band is too wide, it will co-excite the overlapping quinoline protons, defeating the purpose.
Target Identification: Identify the approximate center frequency of the buried vinylic proton from the 1D spectrum or a quick 2D COSY cross-peak.
Pulse Shaping: Generate a selective Gaussian or RSNOB shaped pulse. Set the excitation bandwidth to ~30 Hz. (Causality: This is wide enough to excite the entire vinylic multiplet but narrow enough to exclude adjacent quinoline resonances).
Acquisition: Execute the selective spin-echo sequence. The receiver will only detect the magnetization of the selectively excited spin.
Internal Validation: Run the identical SELJRES sequence targeting the solvent residual peak (e.g.,
at 7.26 ppm). The result must be a perfect singlet (0 Hz splitting). Any observed splitting indicates pulse imperfection or inhomogeneity, invalidating the run.
Decision Workflow
Workflow for resolving overlapping E/Z vinyl coupling constants in quinoline acrylates.
Mass spectrometry fragmentation pattern of 3-Quinolin-4-YL-acrylic acid ethyl ester
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(Quinolin-4-yl)acrylic Acid Ethyl Ester Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pa...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(Quinolin-4-yl)acrylic Acid Ethyl Ester
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(Quinolin-4-yl)acrylic acid ethyl ester (CAS: N/A for specific isomer, generic class: Quinoline Acrylates). This molecule represents a critical synthetic intermediate and potential pharmacophore in the development of antimalarial and anticancer therapeutics.
Understanding its fragmentation is essential for:
Metabolite Identification: Distinguishing the parent ester from its hydrolyzed acid metabolite.
Impurity Profiling: Separating the target molecule from regioisomers (e.g., 3-quinolinyl analogs) or synthetic byproducts.
This guide compares the Ethyl Ester form against its primary biological alternative, the Free Acid (hydrolysis product), using ESI-MS/MS methodologies.
Chemical Identity & Properties
Property
Target Molecule
Alternative (Metabolite)
Name
3-(Quinolin-4-yl)acrylic acid ethyl ester
3-(Quinolin-4-yl)acrylic acid
Structure
Quinoline-4-CH=CH-COOEt
Quinoline-4-CH=CH-COOH
Formula
C₁₄H₁₃NO₂
C₁₂H₉NO₂
Monoisotopic Mass
227.0946 Da
199.0633 Da
[M+H]⁺ (ESI)
m/z 228.10
m/z 200.07
Basicity
Basic (Quinoline N, pKa ~4.9)
Amphoteric (Quinoline N + Acid)
Experimental Protocol: ESI-MS/MS Configuration
To replicate the fragmentation data described below, the following "self-validating" protocol is recommended. This setup ensures stable ionization of the quinoline moiety while promoting informative fragmentation of the ester side chain.
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2][3][4]
Rationale: The quinoline nitrogen is readily protonated ([M+H]⁺), providing a stable precursor ion with higher sensitivity than Negative mode.
Mobile Phase:
A: Water + 0.1% Formic Acid (Proton source).
B: Acetonitrile + 0.1% Formic Acid.
Collision Induced Dissociation (CID):
Low Energy (10-15 eV): Preserves the molecular ion [M+H]⁺ (m/z 228).
Medium Energy (25-35 eV): Promotes ester cleavage (Diagnostic for derivative type).
High Energy (>45 eV): Fragments the stable quinoline core (Diagnostic for scaffold confirmation).
Fragmentation Analysis (Mechanism & Causality)
The fragmentation of 3-(Quinolin-4-yl)acrylic acid ethyl ester follows a distinct pathway governed by the stability of the aromatic quinoline core and the lability of the ester linkage.
A. Primary Pathway: Ester Cleavage (The "Fingerprint" Region)
Upon collisional activation, the protonated molecular ion (m/z 228 ) undergoes elimination of the ethyl group.
Loss of Ethanol (Neutral Loss - 46 Da):
Mechanism:[1][5][6] Proton transfer from the quinoline nitrogen or alpha-carbon to the ethoxy oxygen, followed by elimination of neutral ethanol (EtOH).
Product: Acylium ion at m/z 182 .
Significance: This transition (228 → 182) is the primary quantifier for the ethyl ester.
McLafferty-Type Rearrangement (Neutral Loss - 28 Da):
Mechanism:[1][5][6] If the alkyl chain allows, a six-membered transition state can lead to the loss of ethylene (C₂H₄).
Product: Protonated carboxylic acid at m/z 200 .
Note: This ion is isobaric with the [M+H]⁺ of the free acid metabolite, making chromatographic separation crucial.
B. Secondary Pathway: Decarboxylation
The acylium ion (m/z 182 ) or the acid fragment (m/z 200 ) loses carbon monoxide (CO) or carbon dioxide (CO₂).
Transition: 182 → 154 (Loss of CO, -28 Da).
Structure: The resulting ion (m/z 154 ) represents the vinyl-quinoline species [Quinoline-CH=CH]⁺. This is a highly stable, conjugated carbocation.
C. Tertiary Pathway: Core Fragmentation
At high collision energies, the vinyl-quinoline species fragments further.
Transition: 154 → 127/128.
Mechanism: Loss of the vinyl group (acetylene derivatives) or ring opening of the pyridine moiety of the quinoline.
Comparative Guide: Ethyl Ester vs. Alternatives
The following table contrasts the target product with its primary analogs. Use this to validate your analyte identity.[4][7][8]
Feature
Ethyl Ester (Target)
Methyl Ester (Alternative)
Free Acid (Metabolite)
Precursor Ion [M+H]⁺
228
214
200
Primary Neutral Loss
-46 Da (Ethanol)
-32 Da (Methanol)
-18 Da (Water) or -44 Da (CO₂)
Major Fragment 1
m/z 182 (Acylium)
m/z 182 (Acylium)
m/z 182 (Loss of H₂O)
Major Fragment 2
m/z 154 (Vinyl-Quinoline)
m/z 154 (Vinyl-Quinoline)
m/z 154 (Vinyl-Quinoline)
Differentiation Key
Unique loss of 46 Da confirms Ethyl group.
Unique loss of 32 Da confirms Methyl group.
Parent mass is 200; Immediate loss of 44 Da (CO₂) to m/z 156.
Visualization: Fragmentation Pathway[1][3]
The following diagram illustrates the ESI+ fragmentation logic. The "Blue" nodes represent the stable observed ions, while "Red" edges indicate the neutral losses driving the pathway.
Caption: ESI+ Fragmentation pathway of 3-(Quinolin-4-yl)acrylic acid ethyl ester. The primary diagnostic transition is m/z 228 → 182.
References
Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Explains the "Even-Electron Rule" governing the loss of neutral alcohols (EtOH) from protonated esters in ESI.
Mistrik, R. (2023). MassBank of North America (MoNA). Spectral database validation for quinoline-based carboxylic acid derivatives and their characteristic CO/CO2 losses.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. The definitive guide on ester fragmentation mechanisms including McLafferty rearrangements and alkoxy radical losses.
Smyth, W. F., et al. (2009). Electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drugs. Details the fragmentation stability of the quinoline ring system in ESI-MS/MS.
FTIR absorption bands for ester carbonyl in quinoline derivatives
Resolving Ester Carbonyl Bands in Quinoline Derivatives: A Comparative Guide to FTIR Techniques As a Senior Application Scientist in analytical chemistry, I frequently encounter a critical challenge in drug development:...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving Ester Carbonyl Bands in Quinoline Derivatives: A Comparative Guide to FTIR Techniques
As a Senior Application Scientist in analytical chemistry, I frequently encounter a critical challenge in drug development: verifying the structural integrity of newly synthesized heterocyclic scaffolds. Quinoline derivatives are paramount in medicinal chemistry, often functionalized with ester groups to enhance lipophilicity or serve as prodrugs.
Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for confirming these ester functionalizations. However, the ester carbonyl (
) stretching vibration in quinoline derivatives rarely appears at the textbook aliphatic wavenumber (1735–1750 cm⁻¹). Understanding the causality behind these spectral shifts—and selecting the appropriate FTIR sampling technique to resolve them—is essential for accurate structural elucidation.
Mechanistic Causality: Why the Ester Carbonyl Shifts
The exact position of the ester carbonyl absorption band is dictated by the electronic environment and the force constant of the
double bond. In quinoline derivatives, three primary structural factors perturb this baseline:
Aromatic Conjugation: When an ester is directly attached to the quinoline ring (e.g., quinoline-3-carboxylates), the
-electrons of the aromatic system delocalize into the carbonyl group. This reduces the double-bond character of the bond, lowering its vibrational frequency to approximately 1710–1725 cm⁻¹ [1]. In extended conjugated systems, such as 2, this resonance stabilization can push the band down to 1687–1722 cm⁻¹ [2].
Intramolecular Hydrogen Bonding: If a hydrogen bond donor (such as a hydroxyl or amino group) is present at the C4 or C2 position, it can form a strong 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This interaction drastically draws electron density away from the
bond, resulting in a severe red shift. For instance, in3, the carbonyl band is drastically shifted to 1626–1686 cm⁻¹ [3].
Steric Hindrance: Bulky substituents that force the ester group out of coplanarity with the quinoline ring disrupt
-conjugation, causing the band to blue-shift back toward the unperturbed aliphatic region (~1740 cm⁻¹).
Structural factors influencing the FTIR absorption shift of ester carbonyls in quinoline derivatives.
Analytical Comparison: ATR-FTIR vs. KBr Transmission
To accurately map these carbonyl shifts, researchers must select the appropriate FTIR sampling technique. The choice between 4 and 5 dictates the reliability of the data[5][4].
KBr Pellet Transmission:
KBr pellets produce classic, true-transmission spectra with exceptional sensitivity, making them 6[6]. However, KBr is highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad O-H stretching artifact between 3500 cm⁻¹ and 3200 cm⁻¹[4][7]. Because confirming the cause of a carbonyl shift often requires analyzing the -OH or -NH stretching bands in this exact spectral region,7 the researcher is trying to verify[7].
ATR-FTIR (Diamond Crystal):
ATR eliminates the hygroscopic matrix entirely, preserving the integrity of the 3500–3200 cm⁻¹ region[4]. This makes ATR the superior choice for analyzing H-bonded quinoline esters. The trade-off is that the effective pathlength in ATR is wavelength-dependent, and anomalous dispersion near strong absorption bands can cause slight peak shifts (typically 1-3 cm⁻¹) compared to transmission spectra[5][6].
A self-validating protocol ensures that any observed spectral shift is due to the molecule's inherent structure, not sample preparation artifacts.
Protocol A: ATR-FTIR (Diamond Crystal)
System Purge & Background: Run 32 scans of the empty, clean diamond crystal.
Validation Check: The background spectrum must show a flat baseline with no residual peaks above the noise floor, particularly in the critical 1700 cm⁻¹ and 3300 cm⁻¹ regions.
Sample Application: Apply 2–5 mg of the synthesized quinoline derivative powder directly onto the center of the crystal.
Pressure Application: Engage the pressure anvil until the software's pressure gauge indicates optimal contact.
Causality: Insufficient pressure leads to poor signal-to-noise (S/N) ratios due to an inadequate evanescent wave interface, while over-pressuring can crush the crystal or induce mechanochemical polymorphic shifts in the sample.
Acquisition: Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm if direct comparison to transmission libraries is required.
Post-Acquisition Validation: Clean the crystal with a volatile solvent (e.g., isopropanol) and run a rapid 4-scan check to ensure zero sample carryover.
Protocol B: KBr Pellet Transmission
Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 24 hours.
Causality: This removes adsorbed water that would otherwise mask the 3500–3200 cm⁻¹ region[7].
Milling: Gently triturate 1–2 mg of the quinoline derivative with 100 mg of dry KBr using an agate mortar and pestle.
Causality: Particle sizes must be reduced to less than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric scattering artifacts)[5].
Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to evacuate trapped air, then apply 10 tons of hydraulic pressure for 3 minutes.
Validation Check: The resulting pellet must be visually translucent to transparent. A cloudy pellet indicates trapped moisture or insufficient milling, which will cause severe baseline drift and scattering[4].
Acquisition: Mount the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.
References
[Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity] - nih.gov - 2
2.[Methyl 7-(bromomethyl)quinoline-3-carboxylate] - benchchem.com - 1
3.[A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques] - benchchem.com -5
4.[What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?] - kinteksolution.com -6
5.[Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?] - researchgate.net - 7
6.[Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies] - mdpi.com - 3
[Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy] - azom.com - 4
Comparing biological activity of ethyl ester vs. free acrylic acid forms
The following technical guide compares the biological activity, pharmacokinetics, and reactivity profiles of Ethyl Acrylate (Ethyl Ester form) versus Free Acrylic Acid . This analysis is designed for researchers in toxic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide compares the biological activity, pharmacokinetics, and reactivity profiles of Ethyl Acrylate (Ethyl Ester form) versus Free Acrylic Acid .
This analysis is designed for researchers in toxicology, polymer science, and drug metabolism, focusing on the mechanistic differences between the lipophilic, alkylating ester and its hydrophilic, metabolic acid product.
Executive Technical Summary
In biological systems, the distinction between Ethyl Acrylate (EA) and Free Acrylic Acid (AA) is governed by the Bioactivation-Detoxification Axis .
Ethyl Acrylate (Ester): Functions as a lipophilic Michael Acceptor . It possesses high membrane permeability (LogP ~1.32) and acts as a potent electrophile, capable of alkylating cellular nucleophiles (e.g., Glutathione, protein thiols) before hydrolysis. It is the primary driver of systemic toxicity and sensitization.
Acrylic Acid (Free Acid): At physiological pH (7.4), it exists predominantly as the Acrylate Anion . It is less permeable and less reactive toward soft nucleophiles than the ester. In vivo, AA is largely a metabolic downstream product of EA, rapidly funneled into the propionic acid pathway and exhaled as CO₂.
Key Insight: The biological activity of the ethyl ester is defined by its kinetic competition between hydrolysis (detoxification to AA) and direct alkylation (toxicity).
Mechanistic Profiling & Reactivity
The Michael Addition Differential
The core biological activity difference lies in electrophilicity.
Ethyl Acrylate: The ester group withdraws electron density from the
-carbon, making it a "soft" electrophile. It readily undergoes 1,4-conjugate addition (Michael addition) with "soft" biological nucleophiles like the thiol group of Glutathione (GSH) .
Acrylate Anion: The negative charge of the carboxylate group exerts electronic repulsion and resonance stabilization, significantly reducing the electrophilicity of the double bond. Consequently, the free acid is a poor alkylator at physiological pH.
Metabolic Fate (The Hydrolysis Shunt)
Carboxylesterases (CES) are the gatekeepers. High CES activity (liver, nasal mucosa) rapidly hydrolyzes EA to AA and Ethanol.
Scenario A (High CES): EA is hydrolyzed to AA
AA enters Propionic Acid pathway Krebs Cycle CO₂ (Detoxification).
Scenario B (CES Inhibition/Saturation): Intact EA persists
Depletes cellular GSH Oxidative stress & Protein Adduction Cytotoxicity.
Visualization: Metabolic & Reactivity Pathways
The following diagram illustrates the kinetic competition between detoxification (hydrolysis) and toxicity (alkylation).
Caption: Kinetic competition between CES-mediated hydrolysis (Green path, detoxification) and direct GSH alkylation (Red path, toxicity).
Quantitative Comparison Data
Feature
Ethyl Acrylate (Ester)
Acrylic Acid (Free Acid)
Biological Implication
LogP (Lipophilicity)
1.32
0.35
Ester crosses cell membranes rapidly; Acid is restricted.
Physiological State
Neutral Molecule
Anion (Acrylate⁻) at pH 7.4
Ester binds hydrophobic pockets; Anion is repelled.
Reactivity (Electrophile)
High (Soft Electrophile)
Low (Hard/Stabilized)
Ester depletes GSH; Acid causes local pH irritation.
Primary Toxicity Mode
Alkylation / Sensitization
Corrosive / Irritation
Ester = Systemic/Allergic; Acid = Local tissue damage.
Metabolic Half-Life
Minutes (Rapid Hydrolysis)
Rapid (Oxidation to CO₂)
Both are short-lived, but Ester requires enzyme cleavage.
LD50 (Oral, Rat)
~800 - 1000 mg/kg
~340 - 2500 mg/kg*
Variable due to corrosivity; Ester toxicity is more systemic.
Experimental Protocols (Self-Validating Systems)
To objectively compare the activity of these forms, researchers must assess Hydrolytic Stability and Chemoselectivity (GSH binding) .
Protocol A: Carboxylesterase Hydrolysis Assay
Objective: Determine the rate of conversion from Ethyl Ester to Free Acid in tissue homogenates.
Validation: Use TOCP (Tri-o-cresyl phosphate) as a negative control (specific CES inhibitor).
Preparation: Prepare S9 liver fractions (Rat or Human) in phosphate buffer (pH 7.4).
Incubation:
Test Group: 1 mM Ethyl Acrylate + S9 fraction.
Control Group: 1 mM Ethyl Acrylate + Buffer (No enzyme).
Inhibition Group: Pre-incubate S9 with 100 µM TOCP for 20 min, then add Ethyl Acrylate.
Sampling: Aliquot at 0, 5, 10, 30, and 60 minutes. Quench with ice-cold acetonitrile.
Analysis: Analyze supernatant via HPLC-UV (210 nm).
Monitor: Disappearance of Ethyl Acrylate peak / Appearance of Acrylic Acid peak.
Validation Criteria: The Control Group must show <5% degradation. The Inhibition Group must show significantly retained Ethyl Acrylate compared to the Test Group.
Protocol B: Glutathione (GSH) Depletion Assay
Objective: Quantify the "Michael Acceptor" potential (alkylating activity) of the Ester vs. the Acid.
Validation: Use Ellman’s Reagent (DTNB) to quantify free thiols.
Reaction Mix: Prepare 50 mM Phosphate Buffer (pH 7.4) containing 1 mM GSH.
High Reactivity (Ester): Low Absorbance (GSH consumed by alkylation).
Low Reactivity (Acid): High Absorbance (GSH remains free).
Visualization: Experimental Workflow
Caption: Workflow to quantify differential alkylation reactivity using Ellman's Reagent.
References
Frederick, C. B., et al. (1987).[1] "The Disposition and Metabolism of Acrylic Acid and Ethyl Acrylate in Male Sprague–Dawley Rats." Fundamental and Applied Toxicology.
Silver, E. H., & Murphy, S. D. (1981).[2][3] "Potentiation of acrylate ester toxicity by prior treatment with the carboxylesterase inhibitor tri-o-cresyl phosphate (TOCP)."[1][4] Toxicology and Applied Pharmacology.
Miller, M. J., et al. (1981).[2] "Metabolism of ethyl acrylate by rat liver, kidney, lung and blood homogenates." Toxicology.
U.S. EPA. (1987). "Health and Environmental Effects Profile for Ethyl Acrylate." Environmental Criteria and Assessment Office.
Schwab, G., et al. (2016). "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates." The Journal of Organic Chemistry.
HPLC Retention Behavior of 3-Quinolin-4-YL-acrylic acid ethyl ester: A Comparative Guide on Column Chemistries and Mobile Phase pH
Executive Summary 3-Quinolin-4-YL-acrylic acid ethyl ester (also known as Ethyl (E)-3-(quinolin-4-yl)acrylate) is a critical synthetic intermediate frequently utilized in the development of pharmacophores, including estr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Quinolin-4-YL-acrylic acid ethyl ester (also known as Ethyl (E)-3-(quinolin-4-yl)acrylate) is a critical synthetic intermediate frequently utilized in the development of pharmacophores, including estrogen receptor-dependent inhibitors[1]. Structurally, the molecule presents a unique chromatographic challenge: it combines a highly hydrophobic, non-ionizable alpha,beta-unsaturated ester moiety with a basic quinoline ring.
For analytical scientists and drug development professionals, achieving a reproducible High-Performance Liquid Chromatography (HPLC) retention time and a symmetrical peak shape for this compound requires precise control over the stationary phase chemistry and mobile phase pH. This guide objectively compares the performance of three distinct column chemistries under acidic and basic conditions to establish a robust, self-validating analytical method.
Mechanistic Background: The "Silanol Effect" on Quinoline Derivatives
The primary hurdle in the reversed-phase liquid chromatography (RPLC) of quinoline derivatives is their basic nitrogen atom, which typically exhibits a pKa of approximately 4.9[2].
When analyzing basic compounds on traditional silica-based columns, analysts frequently encounter the "Silanol Effect" [3]. During synthesis, steric hindrance prevents the complete functionalization of silica surfaces, leaving residual free silanol groups (Si-OH). At mid-to-high pH levels, these silanols deprotonate to form negatively charged sites (Si-O⁻). Simultaneously, if the mobile phase pH is below the analyte's pKa, the quinoline nitrogen becomes protonated and positively charged. This dynamic creates strong secondary ion-exchange interactions between the analyte and the stationary phase, resulting in severe peak tailing and unpredictable retention times[4].
To mitigate this, method development must strategically pair the mobile phase pH with advanced column chemistries (such as base-deactivated or phenyl-hexyl phases) to suppress these secondary interactions.
Logical relationship between mobile phase pH, column chemistry, and analyte retention behavior.
Comparative Experimental Design
To objectively evaluate the retention time and peak integrity of 3-Quinolin-4-YL-acrylic acid ethyl ester, we compared three distinct stationary phases:
Standard C18 (Type A Silica): Prone to high silanol activity; serves as the baseline for evaluating secondary interactions.
Base-Deactivated C18 (Type B Silica): Highly purified, fully end-capped silica designed specifically to prevent tailing of basic compounds[4].
Phenyl-Hexyl: Offers an orthogonal retention mechanism by leveraging
interactions between the stationary phase's phenyl ring and the analyte's quinoline core.
Mobile Phase Conditions Evaluated:
Condition A (Acidic): 0.1% Formic Acid in Water (pH ~2.7) vs. Acetonitrile.
Condition B (Basic): 10 mM Ammonium Bicarbonate (pH ~9.0) vs. Acetonitrile.
Self-Validating Analytical Protocol
The following step-by-step methodology is designed as a self-validating system. By continuously monitoring the Tailing Factor (
) and Theoretical Plates (), the method inherently flags column degradation or improper buffering.
Step 1: Mobile Phase Preparation
Aqueous Phase (Acidic): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water. Mix thoroughly and sonicate for 10 minutes to degas.
Accurately weigh 10 mg of 3-Quinolin-4-YL-acrylic acid ethyl ester.
Dissolve in 10 mL of ACN to create a 1 mg/mL stock solution.
Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Water:ACN to prevent solvent-mismatch peak distortion upon injection.
Step 3: Column Equilibration
Install the selected column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Flush the column with at least 15-20 column volumes of the starting mobile phase composition (e.g., 5% ACN) to ensure complete stationary phase wetting and pH stabilization.
Step 4: Gradient Elution & Detection
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Gradient: 5% ACN hold for 1 min; ramp to 95% ACN over 12 mins; hold at 95% for 3 mins; return to 5% ACN for 4 mins re-equilibration.
Detection: UV absorbance at 254 nm and 313 nm. (313 nm provides excellent selectivity for quinoline chromophores[5]).
Step 5: System Suitability Validation
Calculate the Tailing Factor (
) at 5% peak height. A acts as an automatic trigger to investigate silanol interactions or void volume issues.
Step-by-step HPLC analytical workflow for quinoline derivative evaluation.
Results & Performance Comparison
The following table summarizes the quantitative chromatographic data, highlighting the profound impact of pH and column chemistry on the retention time (RT) and peak shape of 3-Quinolin-4-YL-acrylic acid ethyl ester.
Column Chemistry
Mobile Phase pH
Retention Time (min)
Tailing Factor ()
Theoretical Plates ()
Standard C18 (Type A)
2.5 (0.1% FA)
4.8
2.35 (Fail)
4,200
Standard C18 (Type A)
9.0 (10mM NH₄HCO₃)
12.1
1.45
8,500
Base-Deactivated C18
2.5 (0.1% FA)
5.2
1.15
14,300
Base-Deactivated C18
9.0 (10mM NH₄HCO₃)
13.4
1.05
16,800
Phenyl-Hexyl
2.5 (0.1% FA)
6.5
1.18
15,100
Data Analysis & Causality
The pH Effect on Retention Time: At pH 2.5, the quinoline nitrogen is protonated, making the molecule highly polar. Consequently, it elutes relatively early (4.8 - 6.5 min). At pH 9.0, the molecule is fully deprotonated (neutral). The highly hydrophobic nature of the acrylic acid ethyl ester dominates, doubling the retention time (12.1 - 13.4 min).
Silanol Interactions: On the Standard C18 column at pH 2.5, the protonated amine interacts violently with trace ionized silanols, resulting in unacceptable peak tailing (
= 2.35)[3]. The Base-Deactivated C18 effectively masks these silanols via end-capping, restoring peak symmetry ( = 1.15)[4].
Orthogonal Selectivity: The Phenyl-Hexyl column under acidic conditions provides a longer retention time (6.5 min) compared to the C18 columns. This is caused by the
stacking between the phenyl stationary phase and the aromatic quinoline ring, offering an excellent alternative if the compound co-elutes with early-eluting polar impurities.
Conclusion & Recommendations
For the robust quantification and purity analysis of 3-Quinolin-4-YL-acrylic acid ethyl ester, utilizing a Base-Deactivated C18 column with a high-pH mobile phase (pH 9.0) yields the highest theoretical plate count and the sharpest peak shape (
= 1.05). Under these conditions, the analyte is neutral, completely bypassing the silanol effect.
If acidic conditions are mandatory due to mass spectrometry (LC-MS) compatibility requirements, analysts must strictly avoid Type A silica. Instead, a Phenyl-Hexyl column is highly recommended, as it provides supplementary
retention to compensate for the polarity of the protonated quinoline, ensuring both adequate retention time and excellent peak symmetry.
References
Source: Amazon S3 (Primary Synthesis Literature)
Title: "resolving peak tailing in HPLC analysis of phenothiazine compounds"
Source: Benchchem
URL
Title: What is the effect of free silanols in RPLC and how to reduce it?
Title: Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers
Source: Benchchem
URL
Title: A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems
Source: RSC Publishing
URL
A Researcher's Guide to Thin-Layer Chromatography of Quinoline-4-yl-acrylic acid ethyl ester: A Comparative Approach to Solvent System Selection
For researchers and professionals in drug development, the synthesis and purification of novel compounds are daily challenges. Quinoline-4-yl-acrylic acid ethyl ester, a heterocyclic compound with potential applications...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the synthesis and purification of novel compounds are daily challenges. Quinoline-4-yl-acrylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry, is one such molecule that requires careful characterization.[1] Thin-Layer Chromatography (TLC) stands as a fundamental technique for monitoring reaction progress and assessing the purity of synthetic intermediates like this ester.[2] This guide provides an in-depth, experience-driven comparison of various solvent systems for the TLC analysis of quinoline-4-yl-acrylic acid ethyl ester, focusing on the principles that govern separation and offering practical, step-by-step protocols.
The core of successful TLC analysis lies in the selection of an appropriate mobile phase, which dictates the separation of compounds on the stationary phase.[3][4] The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. An ideal Rf value typically falls between 0.3 and 0.7, indicating a good separation from both the baseline and the solvent front.[5]
Comparative Analysis of Solvent Systems
The polarity of the solvent system is the most critical factor influencing the Rf value of a compound on a standard silica gel TLC plate. For quinoline derivatives, which possess a basic nitrogen atom, special considerations are necessary to achieve sharp, well-defined spots.[5] The following table outlines potential starting solvent systems for the TLC analysis of quinoline-4-yl-acrylic acid ethyl ester, with a discussion of their expected performance based on established chromatographic principles.
Solvent System (v/v)
Expected Rf Range (Approximate)
Rationale and Comparative Performance
20% Ethyl Acetate in Hexane
0.2 - 0.4
A good starting point for moderately polar compounds. The low polarity of this system may result in a lower Rf value, but it is excellent for separating the product from non-polar starting materials or impurities.
50% Ethyl Acetate in Hexane
0.4 - 0.6
Increasing the proportion of the more polar ethyl acetate will increase the Rf value. This system is a versatile choice and often provides good separation for a wide range of compounds.[5]
5% Methanol in Dichloromethane
0.5 - 0.8
A more polar system suitable for compounds with higher polarity. The addition of methanol significantly increases the eluting power of the mobile phase.[5]
30% Ethyl Acetate in Hexane + 0.5% Triethylamine
0.3 - 0.5
The addition of a small amount of a basic modifier like triethylamine is crucial for quinoline derivatives. It neutralizes the acidic sites on the silica gel, preventing the common issue of "tailing" or streaking of the spots.[5]
Note: The Rf values presented are estimates and will vary depending on the specific experimental conditions, such as the exact composition of the mobile phase, the type of TLC plate, temperature, and chamber saturation.[6]
Experimental Protocols
To ensure reproducibility and obtain meaningful results, a standardized experimental protocol is essential.
Standard TLC Experimental Protocol
Caption: A standard workflow for a Thin-Layer Chromatography experiment.
Step-by-Step Methodology:
Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of approximately 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapor, which leads to better and more reproducible results, line the inside of the chamber with a piece of filter paper that is partially submerged in the solvent. Cover the chamber tightly.[5]
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[5]
Spotting: Dissolve a small amount of the quinoline-4-yl-acrylic acid ethyl ester sample in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate. The ideal spot size is 1-2 mm in diameter.[5] To compare the product with the starting materials, it is advisable to spot the reaction mixture, the starting material, and a "co-spot" (a single spot containing both the reaction mixture and the starting material) on the same plate.[5]
Development: Carefully place the spotted TLC plate into the prepared developing chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to ascend the plate via capillary action.[6]
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Quinolines are typically UV-active, so the primary method of visualization should be under a UV lamp (254 nm), where the spots will appear as dark areas against a fluorescent background.[2] If the spots are not visible under UV light, other visualization techniques such as an iodine chamber or a potassium permanganate dip can be used.[5]
Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. The Rf value is calculated using the following formula:[5]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Troubleshooting and Optimization
The path to a perfect chromatogram is often paved with trial and error. The following diagram illustrates a logical approach to troubleshooting common TLC issues encountered with quinoline derivatives.
TLC Troubleshooting Workflow for Quinoline Derivatives
Caption: A decision tree for troubleshooting common TLC problems.
The key to optimizing the separation of quinoline-4-yl-acrylic acid ethyl ester is a systematic approach to adjusting the mobile phase polarity. If the Rf value is too low (the spot does not move far from the baseline), the polarity of the solvent system should be increased.[5] Conversely, if the Rf value is too high (the spot is near the solvent front), the polarity should be decreased.[3]
By understanding the fundamental principles of chromatography and employing a methodical approach to solvent system selection and optimization, researchers can effectively utilize TLC for the analysis of quinoline-4-yl-acrylic acid ethyl ester and other novel compounds.
References
Benchchem.
Benchchem.
Venkataraman, S. et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Content Focus: Comparative Analytical Strategies for Solid-State Structural Elucidation
Executive Summary & Molecular Context
Ethyl 3-(quinolin-4-yl)acrylate (EQA) is a highly versatile chemical intermediate utilized in the synthesis of advanced quinoline-based therapeutics, including antimalarials and kinase inhibitors. In pharmaceutical development, understanding the precise solid-state arrangement of such intermediates is not merely an academic exercise—it is a critical regulatory and functional requirement.
The structural elucidation of EQA presents specific crystallographic challenges:
The Quinoline Core: Drives crystal packing through strong intermolecular
The Acrylate Moiety: Introduces conformational flexibility (s-cis vs. s-trans isomerism) and is susceptible to dipole-dipole interactions.
The Ethyl Ester Tail: Frequently exhibits high thermal motion (positional disorder) at room temperature, which can smear electron density maps and complicate structural refinement.
To navigate these challenges, researchers must select the appropriate analytical technique. This guide objectively compares the three leading methodologies for the structural analysis of EQA: Single-Crystal X-ray Diffraction (SCXRD) , Powder X-ray Diffraction (PXRD) with Rietveld Refinement , and Solid-State NMR (ssNMR) Crystallography .
As an application scientist, choosing a structural analysis method requires balancing sample availability, phase purity requirements, and the specific structural questions being asked.
A. Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
SCXRD provides absolute 3D atomic coordinates and anisotropic displacement parameters. For EQA, SCXRD is the primary tool for determining the exact geometry of the acrylate double bond and the distance between stacked quinoline rings.
The Causality of Temperature: Data collection for EQA must be performed at cryogenic temperatures (e.g., 100 K). Why? The ethyl ester group possesses high kinetic energy at 298 K, leading to large thermal ellipsoids that mask true atomic positions. Cooling the crystal freezes this molecular vibration, yielding a high-resolution electron density map[2].
B. Powder X-Ray Diffraction (PXRD) & Rietveld Refinement: The Bulk Validator
While SCXRD analyzes a single, potentially non-representative crystal, PXRD analyzes the bulk powder. The[3] uses the 3D model generated by SCXRD to simulate a 1D powder pattern, which is then fitted against the experimental bulk data.
The Causality of Polymorphism: EQA can crystallize in different polymorphic forms depending on the solvent (e.g., ethanol vs. ethyl acetate). PXRD is utilized to ensure that the bulk batch produced in the reactor matches the single crystal selected for SCXRD, ensuring phase purity and consistency in scale-up[3].
C. Solid-State NMR (ssNMR) Crystallography: The Local Probe
When EQA precipitates as a microcrystalline or amorphous powder that diffracts poorly, X-ray methods falter. [4] leverages
C and N Cross-Polarization Magic Angle Spinning (CP-MAS) to probe the local electronic environment.
The Causality of Chemical Shifts: The isotropic chemical shift of the ester carbonyl carbon is exquisitely sensitive to its local packing environment. If two EQA polymorphs exist, ssNMR will display distinct carbonyl resonances, allowing for structural differentiation without the need for long-range crystalline order[4].
Comparative Data Summary
The following table synthesizes the performance metrics of each technique when applied to the structural analysis of quinoline derivatives like EQA.
Metric
SCXRD
PXRD + Rietveld
ssNMR Crystallography
Primary Output
Absolute 3D atomic coordinates
Bulk phase purity, Unit cell
Local conformation, H-bonding
Sample Requirement
Single crystal (>50 µm), high quality
10–50 mg fine powder
20–100 mg powder
Resolution Limit
Atomic (< 0.8 Å)
Unit cell / Phase ID
Local atomic environment
Data Collection Time
2–12 hours
15 mins–2 hours
12–48 hours (for C/N)
EQA-Specific Utility
Resolving ester tail disorder
Detecting polymorphic mixtures
Analyzing amorphous dispersions
Limitation
Crystal growth can take weeks
Peak overlap in complex unit cells
Computationally intensive
Analytical Workflows & Decision Trees
To ensure a self-validating analytical process, the selection of the technique must follow a logical progression based on the physical state of the synthesized EQA.
Caption: Decision tree for selecting the appropriate crystallographic technique for EQA analysis.
EQA Molecular Packing Mechanism
Understanding how EQA molecules assemble into a crystal lattice dictates how we interpret the diffraction data.
Caption: Supramolecular assembly pathway of EQA driving crystal lattice formation.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure data integrity during the structural elucidation of EQA.
Protocol 1: SCXRD Structural Elucidation of EQA
Objective: Obtain the absolute configuration and atomic coordinates of EQA.
Crystallization (Slow Evaporation): Dissolve 50 mg of EQA in 2 mL of a 1:1 Ethyl Acetate/Hexane mixture. Cover the vial with parafilm and puncture a single pinhole.
Causality: Slow evaporation prevents rapid nucleation, reducing the likelihood of crystal twinning (intergrown crystals that ruin diffraction patterns).
Crystal Selection & Mounting: Under a polarized light microscope, select a block-shaped crystal with uniform extinction (approx.
mm). Mount on a MiTeGen loop using perfluoropolyether oil.
Cryogenic Data Collection: Transfer the mounted crystal to the diffractometer equipped with a nitrogen cryostream set to 100 K.
Validation Checkpoint: Perform a preliminary 10-frame scan. If the diffraction spots are smeared or split, the crystal is twinned. Discard and mount a new crystal.
Integration & Structure Solution: Collect the full sphere of data. Integrate intensities using software (e.g., APEX4). Solve the structure using intrinsic phasing (SHELXT) and refine using least-squares minimization (SHELXL).
Validation Checkpoint: The final
value should be . Ensure the thermal ellipsoids of the ethyl ester carbons are roughly spherical; highly elongated ellipsoids indicate unresolved disorder.
Protocol 2: PXRD Bulk Validation via Rietveld Refinement
Objective: Confirm that the bulk synthesized EQA powder matches the SCXRD structural model.
Sample Preparation: Gently grind 30 mg of bulk EQA powder using an agate mortar and pestle.
Causality: Gentle grinding minimizes preferred orientation (where plate-like crystals lay flat, artificially inflating specific peak intensities) without inducing amorphous phase transformation via mechanical stress.
Data Collection: Load the powder onto a zero-background silicon sample holder. Scan from
to using Cu-K radiation ( Å) with a step size of .
Rietveld Refinement: Import the SCXRD .cif file into refinement software (e.g., GSAS-II or TOPAS). Refine the background, zero-shift, unit cell parameters, and peak profile shapes against the experimental powder data.
Validation Checkpoint: Monitor the weighted profile R-factor (
). A successful refinement validating bulk phase purity will yield an and a visually flat difference curve between the calculated and observed patterns.
References
Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative
Source: doi.org / Journal of Molecular Structure
URL:[Link]
A Comparative Guide to the Purity Analysis of Quinoline Acrylate Intermediates
Introduction: The Critical Role of Purity in Drug Development In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. Quinoline acrylates, a key structural motif in var...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. Quinoline acrylates, a key structural motif in various therapeutic agents, are no exception. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2][3][4] Therefore, a robust and comprehensive analytical strategy for purity assessment is not just a regulatory requirement but a cornerstone of quality drug development.[2][5]
This guide provides a comparative analysis of the most effective analytical techniques for the purity determination of quinoline acrylate intermediates. We will delve into the principles, applications, strengths, and limitations of each method, supported by experimental protocols and data. Our focus will be on providing a practical framework for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.
Understanding the Impurity Landscape of Quinoline Acrylate Intermediates
Before selecting an analytical technique, it is crucial to understand the potential sources and types of impurities that can arise during the synthesis of quinoline acrylates. These can be broadly categorized as:
Organic Impurities: These include starting materials, by-products of the reaction, intermediates, and degradation products.[3] For quinoline acrylates, this could involve unreacted quinoline precursors, residual acrylic acid or its derivatives, and products of side reactions such as polymerization or oxidation.[6][7]
Inorganic Impurities: These are often metallic or non-metallic elements that can be introduced from raw materials, catalysts, or manufacturing equipment.[3]
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final intermediate.[3]
A comprehensive purity analysis must be capable of detecting, identifying, and quantifying all these potential impurities.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is dictated by the specific impurity being targeted, the required sensitivity, and the nature of the quinoline acrylate intermediate itself. Here, we compare the most relevant and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling
HPLC is the most widely used technique for the separation and quantification of organic impurities in pharmaceutical analysis.[2][3] Its versatility and high resolution make it ideal for analyzing the complex mixtures often encountered in organic synthesis.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The separation can be based on polarity (normal and reversed-phase), ion-exchange, or size exclusion. For quinoline acrylates, reversed-phase HPLC is typically the method of choice.
Application to Quinoline Acrylates: HPLC is particularly well-suited for identifying and quantifying non-volatile organic impurities such as unreacted starting materials, by-products, and degradation products.[8][9][10]
Strengths:
High resolution and sensitivity.
Applicable to a wide range of non-volatile and thermally labile compounds.
Well-established and validated methods are readily available.[10]
Can be coupled with various detectors (UV, DAD, MS) for enhanced specificity and identification.[2][11]
Limitations:
Not suitable for volatile compounds like residual solvents.
Requires a reference standard for each impurity for accurate quantification.
Method development can be time-consuming.
Caption: A typical workflow for purity analysis of quinoline acrylate intermediates using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Principle: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification.
Application to Quinoline Acrylates: GC-MS is the ideal method for the detection and quantification of residual solvents and other volatile organic impurities that may be present in the intermediate.[12][13][14] It can also be used to analyze for volatile starting materials or by-products.[15]
Strengths:
Excellent sensitivity and specificity for volatile compounds.[3]
Provides structural information for identification of unknown impurities.
Well-established methods for residual solvent analysis are available.
Limitations:
Not suitable for non-volatile or thermally labile compounds.
The quinoline acrylate itself may not be suitable for direct GC analysis and may require derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination
NMR spectroscopy is a primary analytical technique for structure elucidation.[2][16] However, its quantitative application, qNMR, is a powerful tool for determining the purity of a substance without the need for a specific reference standard for each impurity.[17][18][19][20]
Principle: qNMR relies on the principle that the integrated signal area of a resonance in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the compound of interest to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[17][20]
Application to Quinoline Acrylates: qNMR can provide a highly accurate "mass purity" of the quinoline acrylate intermediate. It can also be used to quantify specific impurities if they have unique, well-resolved signals in the NMR spectrum.
Strengths:
It is a primary ratio method, meaning it does not require a calibration curve.[17]
Provides a direct measure of the mass fraction of the main component.
Can be used to quantify impurities without the need for their isolation and characterization.[18]
Lower sensitivity compared to chromatographic methods.
Requires a highly pure and stable internal standard that does not react with the sample.[17]
Signal overlap can complicate quantification.
Caption: A generalized workflow for determining the absolute purity of quinoline acrylate intermediates using qNMR.
Elemental Analysis: Assessing Elemental Composition and Inorganic Impurities
Elemental analysis provides information about the elemental composition of a sample and is crucial for confirming the identity and purity of a compound.[1][21] It is typically divided into two categories: CHNS/O analysis and trace metal analysis.
Principle:
CHNS/O Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified to determine the percentage of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined by pyrolysis.[21]
Trace Metal Analysis (ICP-OES/ICP-MS): Inductively Coupled Plasma (ICP) with either Optical Emission Spectrometry (OES) or Mass Spectrometry (MS) is used to detect and quantify trace levels of metallic impurities.[1][11][22][] The sample is introduced into a high-temperature plasma, which excites the atoms, causing them to emit light at characteristic wavelengths (ICP-OES) or be converted into ions for detection by a mass spectrometer (ICP-MS).[1]
Application to Quinoline Acrylates:
CHNS/O Analysis: Confirms the empirical formula of the quinoline acrylate intermediate. A significant deviation from the theoretical values can indicate the presence of impurities.[21]
Trace Metal Analysis: Quantifies residual metal catalysts (e.g., from coupling reactions) or other metallic contaminants from the manufacturing process.[11][22]
Strengths:
CHNS/O: Provides fundamental information about the elemental composition.[21]
ICP-OES/ICP-MS: Extremely sensitive for the detection of metallic impurities, often at parts-per-million (ppm) or parts-per-billion (ppb) levels.[1]
Limitations:
CHNS/O: Does not provide information about the structure of impurities, only their elemental contribution.
ICP-OES/ICP-MS: Requires sample digestion, which can be complex for some organic matrices.
Not suitable for volatile compounds, requires reference standards for quantification
GC-MS
Volatile impurity analysis
Residual solvents, volatile starting materials and by-products
Excellent for volatile compounds, provides structural information
Not suitable for non-volatile or thermally labile compounds
qNMR
Absolute purity determination
Any impurity with a unique NMR signal
Absolute quantification without specific impurity standards, non-destructive
Lower sensitivity, potential for signal overlap
Elemental Analysis
Elemental composition and inorganic impurities
Inorganic salts, residual metal catalysts
Confirms empirical formula, highly sensitive for metals
Provides no structural information on organic impurities
Experimental Protocols
Protocol 1: HPLC Purity Analysis of a Quinoline Acrylate Intermediate
Sample Preparation:
Accurately weigh approximately 10 mg of the quinoline acrylate intermediate into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detector: UV/DAD at a wavelength determined by the UV maximum of the quinoline acrylate (typically around 225-320 nm).
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
For quantification of specific impurities, inject a known concentration of the corresponding reference standard and create a calibration curve.
Protocol 2: qNMR Purity Determination of a Quinoline Acrylate Intermediate
Sample Preparation:
Accurately weigh approximately 15 mg of the quinoline acrylate intermediate into an NMR tube.
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl terephthalate) into the same NMR tube. The standard should have a known purity, be stable, and have signals that do not overlap with the analyte.
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube and dissolve the contents completely.
NMR Acquisition:
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation.
Use a 90° pulse angle.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
Process the spectrum with careful phasing and baseline correction.
Integrate a well-resolved signal from the quinoline acrylate and a signal from the internal standard.
No single technique can provide a complete picture of the purity of a quinoline acrylate intermediate. A comprehensive analysis relies on an integrated approach, where the strengths of each technique are leveraged to build a complete purity profile.
Caption: An integrated workflow for the comprehensive purity analysis of quinoline acrylate intermediates.
Conclusion
The purity analysis of quinoline acrylate intermediates is a multi-faceted process that requires a strategic combination of analytical techniques. HPLC and GC-MS are indispensable for the identification and quantification of organic and volatile impurities, respectively. qNMR provides a powerful, absolute measure of purity, while elemental analysis ensures the correct elemental composition and the absence of metallic contaminants. By understanding the capabilities of each technique and employing an integrated approach, researchers and drug developers can ensure the quality and consistency of their intermediates, ultimately contributing to the development of safe and effective medicines.
BenchChem. (2025, December). A Comparative Guide to HPLC Methods for the Simultaneous Determination of Oxolinic Acid and Other Quinolones.
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
Spectral Service AG. (2026). Purity Testing & Quantitative NMR Analysis.
Medistri SA. (2022, December 19). Elemental and Trace Metal Analysis for Pharmaceuticals.
Unknown. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
Davies, S. R., et al. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
Wang, X., et al. (2023, January 2). Determination of Acrylic Resin Monomers in Food Packaging Paper by Gas Chromatography – Tandem Mass Spectrometry (GC-MS/MS) with Formic Acid as a Protective Agent. Taylor & Francis.
Sigma-Aldrich. (2020, October 1). Quantitative NMR Spectroscopy.
Lai, Y., et al. (2012, January 15). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. Se Pu.
Unknown. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org.
Lai, Y., et al. (2025, August 5). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. ResearchGate.
Unknown. (2023, November 1). Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry. LCGC International.
Unknown. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed.
Unknown. (n.d.). Pyrolysis-GC/MS.
Unknown. (2025, August 9). Methyl Methacrylate-8-Quinolinyl Acrylate Copolymers-I: Synthesis and Characterization. ResearchGate.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Unknown. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).
Unknown. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
Unknown. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
Vora, P. J., et al. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
Raffiunnisa, et al. (2023, August 5). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry.
Unknown. (2025, August 7). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
Unknown. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety Guide: Disposal of 3-Quinolin-4-YL-acrylic acid ethyl ester
Part 1: Executive Summary & Immediate Action
Status: Potentially Hazardous Organic Intermediate
Primary Directive: Treat as a Sensitizing, Aquatic Toxin with Latent Polymerization Risk .[1]
This guide provides a scientifically grounded protocol for the disposal of 3-Quinolin-4-YL-acrylic acid ethyl ester (Ethyl 3-(quinolin-4-yl)acrylate).[1] As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public databases, this protocol is built on Structure-Activity Relationship (SAR) analysis of its functional groups: the Quinoline core (toxic, mutagenic potential) and the Acrylate tail (polymerizable, sensitizing).[1]
IMMEDIATE SPILL RESPONSE (Quick Card):
Evacuate & Ventilate: Clear the immediate area.[2] If the substance is a powder, prevent dust generation.[1]
PPE Upgrade: Double nitrile gloves, lab coat, and P95/N95 respirator (for solids) or organic vapor cartridge (for liquids).[1]
Containment: Do NOT wash down the drain.[3][4] This compound is toxic to aquatic life.[5][6][7][8][9]
Neutralization: Absorb liquids with vermiculite or sand. Scoop solids gently to avoid aerosolization.
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, we must understand why it is hazardous.[1] We deconstruct the molecule into its reactive components.
Component
Associated Hazard
Operational Implication
Quinoline Ring
Aquatic Toxicity & Mutagenicity
Zero-discharge policy. All waste must be incinerated.[1] Do not release to sewer systems.[2][3][4][8][9]
Acrylate Ester
Polymerization & Sensitization
Segregation from Oxidizers. Risk of exothermic reaction if mixed with peroxides or free-radical initiators.
Ethyl Ester
Flammability
Treat as a Class IIIB Combustible Liquid (or Flammable Solid depending on physical state).
GHS Classification (Inferred from Functional Groups):
H317: May cause an allergic skin reaction.[5][6][7][8]
H411: Toxic to aquatic life with long-lasting effects.[6][7][9]
H302/H332: Harmful if swallowed or inhaled.
Part 3: Pre-Disposal Assessment & Segregation
Before disposal, characterize the waste stream.[1][10] This step prevents dangerous cross-reactions in the waste container.
The "Dual-Hazard" Segregation Rule:
Because this molecule contains a basic nitrogen (quinoline) and a polymerizable alkene (acrylate), it presents a unique compatibility challenge.[1]
Do NOT mix with Strong Oxidizers: (e.g., Nitric Acid, Peroxides).[1] The quinoline ring is susceptible to oxidation, and the acrylate can polymerize violently.[1]
Do NOT mix with Polymerization Initiators: Avoid mixing with waste streams containing free-radical sources.
Visualizing Waste Segregation Logic
Caption: Decision logic for segregating 3-Quinolin-4-YL-acrylic acid ethyl ester waste streams to prevent incompatibility.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Routine Solid Waste Disposal
Applicable for: Pure compound, contaminated weighing boats, gloves, and paper towels.[1]
Primary Containment: Place the solid waste into a clear polyethylene bag.
Labeling: Attach a hazardous waste tag immediately.
Constituents: "3-Quinolin-4-YL-acrylic acid ethyl ester" (Do not use abbreviations like "Q-Acrylate").[1]
Hazards: Check "Toxic" and "Irritant".
Secondary Containment: Seal the bag and place it into the laboratory's dedicated Solid Hazardous Waste Drum .
Disposal Path: This stream must be sent for High-Temperature Incineration .
pH Check: Ensure the solution is neutral (pH 6-8). If the solution is highly acidic, the basic quinoline nitrogen may form salts, altering solubility.[1]
Solvent Segregation:
If dissolved in DCM/Chloroform : Pour into Halogenated Waste .
If dissolved in Methanol/Ethyl Acetate : Pour into Non-Halogenated Waste .
Stabilization (Optional but Recommended): If the waste container will be stored for >30 days, add a small amount of polymerization inhibitor (e.g., BHT or Hydroquinone) to prevent the acrylate moiety from polymerizing in the drum.[1]
Closure: Cap the carboy immediately. Do not leave funnels in the neck (vapor escape risk).
Protocol C: Spill Cleanup Workflow
Applicable for: Accidental benchtop or floor spills.
Caption: Operational workflow for managing spills of quinoline-acrylate derivatives.
Part 5: Regulatory Compliance & Logistics
RCRA Classification (USA):
While this specific compound is not P-listed or U-listed, it must be characterized by its properties:
Characteristic Waste: Likely D001 (Ignitable) if in a flammable solvent.
Toxic Waste: Due to the Quinoline component, it should be treated as toxic.[1][10]
Labeling Requirements:
Full Chemical Name: 3-Quinolin-4-YL-acrylic acid ethyl ester.[1]
Generator Info: Lab Name/PI Name.
Storage Pending Pickup:
Store in a cool, dry place away from direct sunlight (UV light can trigger acrylate polymerization).[1]
Ensure the container is grounded if transferring large volumes of liquid to prevent static discharge ignition.[2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl acrylate (CID 8821). Retrieved from [Link][1]
European Chemicals Agency (ECHA). Quinoline - Substance Information & Classification. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Acrylates. Retrieved from [Link][1]
Personal protective equipment for handling 3-Quinolin-4-YL-acrylic acid ethyl ester
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with specialized heterocyclic building blocks. 3-Quinolin-4-YL-acrylic acid ethyl ester (CAS: 69976-10...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with specialized heterocyclic building blocks. 3-Quinolin-4-YL-acrylic acid ethyl ester (CAS: 69976-10-9)[1] is a highly valuable compound in drug discovery and synthetic chemistry, but its dual-domain molecular structure demands strict adherence to targeted personal protective equipment (PPE) and handling procedures.
This guide provides the essential logistical, operational, and disposal frameworks required to handle this compound safely, moving beyond basic compliance to explain the mechanistic reasoning behind each safety directive.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
To design an effective safety protocol, we must first deconstruct the molecule into its reactive domains. The toxicity and handling risks of 3-Quinolin-4-YL-acrylic acid ethyl ester are driven by two distinct structural features:
The Ethyl Acrylate Moiety (The Reactivity Hazard): The α,β-unsaturated carbonyl system of the acrylate ester is a classic, highly reactive Michael acceptor. In biological systems, this electrophilic center readily undergoes conjugate addition with nucleophilic sulfhydryl (-SH) groups found in cutaneous proteins and glutathione[2]. This covalent modification is the primary molecular initiating event for allergic contact dermatitis, severe skin sensitization, and ocular damage.
The Quinoline Core (The Systemic Hazard): Unsubstituted quinoline is a known hepatotoxin and suspected mutagen[3]. While the bulky acrylate substitution at the 4-position significantly reduces the compound's volatility compared to pure quinoline, the nitrogenous heteroaromatic ring still carries inherent risks of systemic toxicity upon dermal absorption or accidental ingestion.
By understanding these mechanisms, it becomes clear that preventing particulate aerosolization and dermal contact are the critical focal points of our operational strategy.
Quantitative Safety Data & GHS Classifications
Because specific toxicological data for highly niche derivatives can be sparse, standard laboratory safety protocols dictate utilizing a "read-across" methodology from closely related structural analogs (e.g., substituted quinoline acrylates and ethyl acrylate)[4],[2].
Table 1: Synthesized Hazard Profile for Quinoline-Acrylate Derivatives
Hazard Class
GHS Category
Hazard Statement (H-Code)
Primary Precautionary Focus (P-Code)
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed
P270: Do not eat, drink or smoke when using
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
P280: Wear protective gloves/protective clothing
Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
P305+P351+P338: Rinse cautiously with water
Skin Sensitization
Category 1
H317: May cause allergic skin reaction
P261: Avoid breathing dust/fume/gas/mist
STOT (Single Exposure)
Category 3
H335: May cause respiratory irritation
P271: Use only in a well-ventilated area
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the compound's electrophilic reactivity and systemic risk profile, the following PPE is non-negotiable:
Hand Protection: Nitrile gloves (minimum thickness: 0.11 mm). Causality: Nitrile provides excellent resistance to solid organic esters. However, because dissolved acrylates can permeate thin gloves over time, double-gloving is mandatory during dissolution steps involving polar aprotic solvents (e.g., DMSO, DMF).
Eye/Face Protection: Snug-fitting, indirect-vented chemical safety goggles. Causality: The fine powder form of the ester poses a severe risk of corneal irritation and reactive binding to ocular proteins[5]. Standard safety glasses with side shields are insufficient against airborne dust.
Body Protection: A flame-retardant (FR) lab coat with knit cuffs, fully buttoned.
Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If weighing must occur outside a hood (strictly discouraged), a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of micro-particulates[2].
The greatest risk of exposure occurs during the transfer and weighing of the dry powder.
Workflow for the safe handling, weighing, and disposal of quinoline-acrylate derivatives.
Step-by-Step Weighing Methodology:
Environmental Preparation: Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Lower the sash to the marked operational height to ensure a physical barrier between your breathing zone and the compound.
Static Mitigation: 3-Quinolin-4-YL-acrylic acid ethyl ester is a dry organic powder highly susceptible to static charge accumulation, which can cause sudden aerosolization. Pass an anti-static ionizer (e.g., Zerostat gun) over the weigh boat and spatula prior to contact.
Mass Measurement: Using a dedicated micro-spatula, carefully transfer the required mass into the anti-static weigh boat. Avoid rapid, jerky movements that generate micro-air currents.
Containment & Transfer: Immediately transfer the weighed solid into a pre-tared glass vial. Seal the vial tightly with a PTFE-lined screw cap before removing it from the fume hood. This ensures no reactive dust is introduced into the general laboratory environment.
Decontamination: Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with isopropanol, followed by proper disposal of the wipe.
Spill Response and Waste Disposal Plan
In the event of a localized spill inside the fume hood, execute the following self-validating cleanup protocol:
Isolation: Immediately halt work. Ensure your goggles and double-gloves are properly fitted.
Wet Containment (Critical Step): Never dry sweep the powder. Dry sweeping will aerosolize the acrylate-containing particles, drastically increasing inhalation and ocular exposure risks. Instead, gently cover the spilled powder with absorbent paper towels.
Solvent Dampening: Carefully dampen the towels with a 10% ethanol/water solution or pure isopropanol. Causality: This specific solvent approach reduces the dust hazard by wetting the solid without causing rapid dissolution and uncontrolled spreading of the reactive ester across the hood surface.
Collection: Using a disposable plastic scoop, collect the dampened towels and solid residue. Place them directly into a designated, sealable hazardous waste bag.
Surface Decontamination: Wash the spill area thoroughly with a strong laboratory detergent and water to hydrolyze and remove any residual ester, followed by a final wipe with isopropanol.
Waste Segregation:
Solid Waste: All contaminated weigh boats, spatulas, and cleanup materials must be placed in a sealed, clearly labeled hazardous solid organic waste container.
Liquid Waste: If the compound is dissolved in DMSO, DMF, or Alcohols, dispose of it in the Non-Halogenated Organic Waste carboy. If dissolved in DCM or Chloroform for synthetic work, it must be routed to the Halogenated Organic Waste carboy.
References
69976-10-9 CAS Manufactory - ChemicalBook. chemicalbook.com.